Lidoflazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35F2N3O/c1-22-5-3-6-23(2)30(22)33-29(36)21-35-19-17-34(18-20-35)16-4-7-28(24-8-12-26(31)13-9-24)25-10-14-27(32)15-11-25/h3,5-6,8-15,28H,4,7,16-21H2,1-2H3,(H,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIAKUMOEKILTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045377 | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3416-26-0 | |
| Record name | Lidoflazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3416-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidoflazine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidoflazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lidoflazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidoflazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOFLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4ZHN3HBTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lidoflazine's Mechanism of Action on hERG K+ Channels: An In-depth Technical Guide
This guide provides a detailed overview of the molecular mechanism by which Lidoflazine, an antianginal agent, interacts with the human Ether-à-go-go-Related Gene (hERG) potassium (K+) channels. The blockade of hERG channels by this compound is a critical aspect of its pharmacological profile, as it is associated with the risk of QT interval prolongation and ventricular arrhythmias.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cardiac safety.
Quantitative Analysis of hERG Channel Blockade
This compound is a potent, high-affinity blocker of the hERG K+ channel.[1][3][4] The inhibitory effects of this compound on hERG currents have been quantified in electrophysiological studies, with key data summarized in the table below.
| Parameter | Value | Cell Line | Reference |
| IC50 | ~16 nM | HEK 293 cells stably expressing wild-type hERG | [1][2][3] |
| Relative Potency | ~13-fold more potent than Verapamil | HEK 293 cells | [1][2] |
Molecular Mechanism of Action
This compound exerts its inhibitory effect on hERG channels through direct interaction with the channel protein. The mechanism is characterized by a state-dependent block, with a preferential binding to the activated/open state of the channel.[1][2]
State-Dependent Blockade: The inhibition of hERG current (I_hERG) by this compound develops gradually upon membrane depolarization, which indicates that the drug does not bind to the closed or resting state of the channel.[1][2] Instead, this compound accesses its binding site when the channel is in the open or activated conformation. This is a common characteristic of many hERG-blocking drugs.[5][6]
Binding Site and Molecular Determinants: Site-directed mutagenesis studies have identified key amino acid residues within the inner pore cavity of the hERG channel that are crucial for this compound binding.[1][2] These are primarily aromatic residues located in the S6 transmembrane domain:
-
Tyrosine 652 (Y652): Mutation of this residue to alanine (Y652A) largely eliminates the inhibitory action of this compound.[1][2]
-
Phenylalanine 656 (F656): The F656A mutation also significantly reduces the blocking potency of this compound.[1][2]
These findings strongly suggest that this compound binds within the central cavity of the hERG channel, a common binding pocket for a wide variety of structurally diverse drugs.[7][8] The interaction with these aromatic residues is a key determinant of its high-affinity blockade.[1][2]
Experimental Protocols
The investigation of this compound's effect on hERG channels primarily relies on patch-clamp electrophysiology techniques.
Cell Preparation:
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably transfected with the wild-type hERG gene are commonly used.[1][2] These cells provide a robust and isolated system for studying the specific effects on the hERG channel without interference from other cardiac ion channels.
Electrophysiological Recordings:
-
Technique: Whole-cell patch-clamp is the standard method for recording I_hERG.
-
Temperature: Experiments are typically performed at physiological temperatures (35-37°C) as the kinetics of both the channel and drug binding can be temperature-sensitive.[9][10]
-
Solutions:
-
Data Acquisition: Currents are typically filtered at 2 kHz and digitized at 5 kHz.[9]
Voltage-Clamp Protocols: To assess the state-dependence of the block, specific voltage protocols are applied. A typical protocol to elicit hERG currents and study drug block involves:
-
A holding potential of -80 mV.
-
A depolarizing step to a positive potential (e.g., +20 to +40 mV) to activate and then inactivate the channels.
-
A repolarizing step to a negative potential (e.g., -50 to -80 mV) to record the characteristic large tail current as channels recover from inactivation before closing.
The effect of this compound is measured by comparing the current amplitudes before and after drug application. The concentration-response curve is then fitted with the Hill equation to determine the IC50.[11]
Implications for Cardiotoxicity
The high-affinity blockade of the hERG K+ channel by this compound is the molecular mechanism underlying its potential to cause QT interval prolongation and Torsades de Pointes.[1][2][12] The hERG channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of this channel leads to a delay in repolarization, which manifests as a prolongation of the QT interval on an electrocardiogram. This creates an electrophysiological environment that is susceptible to the development of life-threatening arrhythmias.[10][13]
Conclusion
This compound is a potent blocker of the hERG K+ channel, with an IC50 in the low nanomolar range. Its mechanism of action involves a direct, state-dependent block of the channel, with preferential binding to the open/activated state. The binding site is located within the inner pore cavity and involves critical interactions with the aromatic residues Y652 and F656. Understanding this detailed mechanism is crucial for the risk assessment of this compound and for the development of safer cardiovascular drugs.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Virtual screening of DrugBank database for hERG blockers using topological Laplacian-assisted AI models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards a structural view of drug binding to hERG K+ channels: - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Drug binding interactions in the inner cavity of HERG channels: molecular insights from structure-activity relationships of clofilium and ibutilide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 11. fda.gov [fda.gov]
- 12. Toward a broader view of mechanisms of drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Beyond the Current: An In-depth Technical Guide to the Molecular Targets of Lidoflazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidoflazine, a piperazine derivative, has been historically classified as a calcium channel blocker. However, its complex pharmacological profile extends far beyond this initial classification, exhibiting a range of effects on other crucial molecular targets. This technical guide provides a comprehensive overview of the non-calcium channel targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding these additional targets is critical for a complete comprehension of this compound's therapeutic and adverse effects, and for guiding future drug development efforts.
Introduction
Initially developed as an antianginal agent, this compound's mechanism of action was primarily attributed to its ability to block L-type calcium channels, leading to vasodilation and reduced cardiac workload. However, subsequent research has unveiled a more intricate pharmacological profile, revealing that this compound interacts with several other key proteins with high affinity. These interactions contribute significantly to its overall physiological effects, including its vasodilator, antiarrhythmic, and unfortunately, proarrhythmic properties. This document delves into the molecular intricacies of this compound's interactions with targets beyond the calcium channel, providing a granular view for the scientific community.
Primary Molecular Targets Beyond Calcium Channels
This compound's off-target effects are not merely ancillary; they are potent and contribute significantly to its clinical profile. The two most well-characterized non-calcium channel targets are the Equilibrative Nucleoside Transporter 1 (ENT1) and the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Equilibrative Nucleoside Transporter 1 (ENT1)
This compound is a potent inhibitor of ENT1, a bidirectional transporter responsible for the transport of nucleosides, such as adenosine, across the cell membrane.[1][2][3] Inhibition of ENT1 by this compound leads to an increase in the extracellular concentration of adenosine.[2] Adenosine, acting on its receptors, is a powerful endogenous vasodilator and cardioprotective agent. This mechanism is believed to contribute significantly to the overall vasodilator effect of this compound.[2]
hERG Potassium Channel
A critical molecular target of this compound is the hERG potassium channel, which is essential for cardiac repolarization.[4][5][6] this compound is a high-affinity blocker of the hERG channel.[4][5] Inhibition of this channel delays the repolarization of the cardiac action potential, leading to a prolongation of the QT interval on an electrocardiogram.[4] This effect is the molecular basis for the proarrhythmic risk, including Torsades de Pointes, associated with this compound and has limited its clinical use.[4][7]
Quantitative Data on Molecular Interactions
The following tables summarize the quantitative data for this compound's interaction with its key molecular targets beyond calcium channels.
Table 1: Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) by this compound
| Parameter | Value | Cell Type/System | Reference |
| Ki | ~16 nM | Human Erythrocytes | [3] |
| IC50 | ~80 nM | HeLa Cells | [3] |
Table 2: Blockade of hERG Potassium Channel by this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | ~16 nM | HEK 293 cells expressing wild-type hERG | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol for Determining the Inhibition of Uridine Transport by this compound in Human Erythrocytes
Objective: To determine the inhibitory constant (Ki) of this compound for the equilibrium exchange of uridine in human erythrocytes.
Materials:
-
Freshly drawn human blood in heparinized tubes
-
[3H]uridine (radiolabeled uridine)
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrobenzylthioinosine (NBMPR)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Centrifuge
-
Incubation tubes
Methodology:
-
Erythrocyte Preparation:
-
Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate the plasma and buffy coat.
-
Wash the erythrocytes three times with cold PBS.
-
Resuspend the packed erythrocytes to a 50% hematocrit in PBS.
-
-
Equilibrium Exchange Assay:
-
Pre-incubate the erythrocyte suspension with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 15 minutes at room temperature. A control group with DMSO vehicle should be included.
-
To initiate the exchange, add [3H]uridine to a final concentration of 1 µM.
-
Incubate the mixture for a short period (e.g., 30 seconds) to measure the initial rate of uptake.
-
To terminate the transport, add a 10-fold excess of ice-cold PBS containing a high concentration of NBMPR (a potent ENT1 inhibitor) to stop further uridine transport.
-
Immediately centrifuge the tubes at 10,000 x g for 1 minute to pellet the erythrocytes.
-
Aspirate the supernatant and wash the pellet twice with ice-cold PBS containing NBMPR.
-
Lyse the erythrocytes with a known volume of distilled water.
-
-
Quantification and Data Analysis:
-
Add the erythrocyte lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
The rate of uridine uptake is calculated and expressed as pmol/µL of cells per minute.
-
The inhibitory constant (Ki) is determined by fitting the data to the Cheng-Prusoff equation, using the IC50 value obtained from the concentration-response curve.
-
Protocol for Measuring hERG Channel Blockade by this compound using Whole-Cell Patch-Clamp
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG potassium current.
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the wild-type hERG channel.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
This compound stock solution in DMSO.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Microscope.
Methodology:
-
Cell Culture:
-
Culture the hERG-expressing HEK 293 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the membrane potential at -80 mV.
-
To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing pulse to -50 mV for 3 seconds to record the tail current.
-
-
Drug Application:
-
Record baseline hERG currents in the external solution.
-
Apply various concentrations of this compound (e.g., 1 nM to 1 µM) via the perfusion system.
-
Allow the drug effect to reach a steady state (typically 3-5 minutes).
-
Record the hERG currents in the presence of each drug concentration.
-
A vehicle control (DMSO) should be tested to ensure it has no effect on the hERG current.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at -50 mV.
-
The percentage of inhibition is calculated for each concentration of this compound relative to the baseline current.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway of this compound's effect on the ENT1 transporter.
Caption: Mechanism of this compound-induced hERG channel blockade and arrhythmogenesis.
Caption: Experimental workflow for whole-cell patch-clamp analysis of hERG channel blockade.
Other Potential Molecular Targets
While the effects on ENT1 and hERG channels are the most extensively studied, some evidence suggests that this compound may also interact with other molecular targets, albeit with less characterization.
-
Voltage-Gated Sodium Channels: this compound has been described as a "Type IV" calcium antagonist, a class of drugs that may also inhibit the fast sodium channels in the heart.[8] This action could contribute to its antiarrhythmic properties, but further research with specific quantitative data is needed to confirm the significance of this interaction.
Conclusion
This compound's pharmacological profile is a compelling example of a drug with multiple, clinically relevant molecular targets. Its potent inhibition of ENT1 and blockade of the hERG potassium channel are critical determinants of its therapeutic and adverse effects, respectively. A thorough understanding of these off-target interactions is paramount for researchers and drug development professionals. The data and protocols presented in this guide offer a foundational resource for further investigation into the complex pharmacology of this compound and for the rational design of future cardiovascular drugs with improved target selectivity and safety profiles.
References
- 1. Adenosine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Ca2+-channel antagonists on nucleoside and nucleobase transport in human erythrocytes and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidoflazine's Interaction with Tubulin and Inhibition of Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidoflazine, a piperazine derivative and calcium channel blocker, has been investigated for its potential influence on microtubule dynamics. While direct binding to tubulin has not been conclusively demonstrated, a significant body of evidence points towards an indirect mechanism of action involving the modulation of intracellular calcium levels, which in turn affects tubulin polymerization. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with the tubulin-microtubule system, focusing on the indirect regulatory pathway mediated by calcium and calmodulin. We present quantitative data from related compounds and relevant biological systems, detailed experimental protocols for investigating these interactions, and visual representations of the key pathways and experimental workflows.
Introduction: The Indirect Influence of this compound on Microtubule Dynamics
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic instability, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of this equilibrium is a key mechanism for many anti-cancer agents.
This compound, a known calcium channel blocker, is not traditionally classified as a direct tubulin-targeting agent. However, its chemical structure as a piperazine derivative and its ability to alter intracellular calcium concentrations suggest a potential for indirect interference with microtubule polymerization. This guide explores the hypothesis that this compound's primary effect on calcium homeostasis leads to downstream consequences for tubulin dynamics, primarily through the calcium-binding protein calmodulin.
Quantitative Data on Tubulin Interaction and Polymerization Inhibition
Direct quantitative data on this compound's binding affinity for tubulin or its IC50 value for tubulin polymerization inhibition are not available in the current scientific literature. However, data from studies on related piperazine compounds and the well-established role of calcium and calmodulin in regulating microtubule assembly provide valuable insights.
| Compound/Effector | Assay Type | Target | Parameter | Value | Reference |
| AK301 (Piperazine Derivative) | Mitotic Arrest Assay | HT29 Colon Cancer Cells | ED50 | ≈115 nM | [1] |
| Piperazine Derivative 8u | Tubulin Polymerization Assay | Purified Tubulin | % Inhibition | 84% | [2] |
| Calcium (Ca2+) | Tubulin Polymerization Inhibition | Purified Tubulin | IC50 | Micromolar to Millimolar range (concentration and temperature dependent) | |
| Calmodulin | Calmodulin-Tubulin Binding | Purified Proteins | Dissociation Constant (Kd) | 3.5 - 4.0 µM | [3] |
Proposed Mechanism of Action: A Calcium-Mediated Pathway
The primary proposed mechanism for this compound's effect on tubulin polymerization is indirect, mediated by its function as a calcium channel blocker.
Caption: Proposed indirect mechanism of this compound's effect on tubulin polymerization.
This pathway suggests the following sequence of events:
-
Calcium Channel Blockade: this compound inhibits L-type calcium channels on the cell membrane.
-
Altered Intracellular Calcium: This blockade leads to a decrease in the influx of extracellular calcium, thereby altering the intracellular calcium concentration.
-
Calmodulin Activation: Changes in intracellular calcium levels affect the activation state of calmodulin, a key calcium-sensing protein.
-
Inhibition of Tubulin Polymerization: Activated calmodulin can bind to tubulin, which has been shown to inhibit its polymerization into microtubules.[3]
-
Disruption of Microtubule Dynamics: The inhibition of tubulin polymerization disrupts the dynamic instability of microtubules.
-
Cellular Consequences: This disruption can lead to downstream effects such as cell cycle arrest at the G2/M phase and ultimately, apoptosis.
Experimental Protocols
To investigate the proposed indirect mechanism of this compound's interaction with tubulin, a series of in vitro and cell-based assays are required.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of purified tubulin.
Caption: Workflow for In Vitro Tubulin Polymerization Assay.
Methodology:
-
Reagents: Purified tubulin (>99%), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, and the test compound (this compound).
-
Procedure:
-
On ice, mix purified tubulin with polymerization buffer containing GTP.
-
Add this compound or control compounds at various concentrations.
-
Transfer the mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer or fluorometer pre-set to 37°C.
-
-
Data Acquisition:
-
Turbidimetric Assay: Measure the increase in absorbance at 350 nm over time, which corresponds to microtubule formation.
-
Fluorescence Assay: Utilize a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin and measure the increase in fluorescence intensity.
-
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate of polymerization and the steady-state polymer mass can be determined. The IC50 value for polymerization inhibition is calculated from dose-response curves.
Measurement of Intracellular Calcium Concentration
This assay determines if this compound alters intracellular calcium levels in target cells.
Caption: Workflow for Intracellular Calcium Measurement.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HeLa, neurons) on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM, which can be loaded into the cells.
-
Treatment: Replace the dye-containing medium with a physiological buffer. Add this compound at the desired concentration.
-
Imaging: Use a fluorescence microscope equipped for ratiometric imaging. Excite the cells at 340 nm and 380 nm and measure the emission at ~510 nm.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths. This ratio is proportional to the intracellular calcium concentration and can be calibrated to provide absolute concentration values.[4][5]
Calmodulin Binding Assay (Pull-down Assay)
This assay can be used to determine if this compound interferes with the calcium-dependent binding of calmodulin to its target proteins, including potentially tubulin.
Caption: Workflow for Calmodulin Pull-down Assay.
Methodology:
-
Reagents: Calmodulin-sepharose beads, cell lysate containing target proteins, binding buffer with and without calcium, wash buffer, and elution buffer (containing a calcium chelator like EGTA).
-
Procedure:
-
Equilibrate calmodulin-sepharose beads in binding buffer.
-
Incubate the beads with cell lysate in the presence of calcium and with or without this compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the calmodulin-binding proteins by adding elution buffer.
-
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., tubulin) to determine if this compound affects its interaction with calmodulin.[6][7]
Conclusion
While direct interaction of this compound with tubulin remains unconfirmed, its established role as a calcium channel blocker provides a strong rationale for an indirect mechanism of microtubule disruption. The interplay between intracellular calcium, calmodulin, and tubulin polymerization is a well-documented regulatory axis. By modulating calcium influx, this compound has the potential to perturb this delicate balance, leading to an inhibition of microtubule dynamics. Further research employing the detailed experimental protocols outlined in this guide is necessary to fully elucidate the extent and significance of this indirect interaction. Understanding this mechanism could open new avenues for the development of novel therapeutic strategies that target microtubule-dependent processes through the modulation of cellular signaling pathways.
References
- 1. Novel Piperazine-based Compounds Inhibit Microtubule Dynamics and Sensitize Colon Cancer Cells to Tumor Necrosis Factor-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The interaction between calmodulin and microtubule proteins. IV. Quantitative analysis of the binding between calmodulin and tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
The Pharmacological Profile of Lidoflazine: A Type IV Calcium Antagonist with Complex Actions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidoflazine, a piperazine derivative, is classified as a Type IV calcium antagonist, characterized by a broad pharmacological profile that includes effects on both cardiac tissue and peripheral vasculature. Initially developed for its antianginal properties, its clinical use has been hampered by significant proarrhythmic effects.[1] This technical guide provides an in-depth analysis of the pharmacological properties of this compound, focusing on its mechanism of action, quantitative effects on various molecular targets, and the experimental methodologies used for its characterization. A key focus is its dual action as a calcium channel blocker and a potent inhibitor of the hERG potassium channel, which underlies its complex therapeutic and toxicological profile.
Core Pharmacological Profile
This compound's primary pharmacological classification is a Type IV calcium antagonist, indicating it blocks calcium influx in the heart and peripheral vessels.[2] However, its molecular interactions are more complex than a simple calcium channel blockade. It exhibits potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical component of cardiac repolarization.[1] This dual activity is central to understanding both its intended therapeutic effects and its significant adverse arrhythmogenic potential.
Quantitative Data on Molecular Targets
The following table summarizes the available quantitative data on the interaction of this compound with its key molecular targets.
| Target | Cell Type/System | Parameter | Value | Reference |
| hERG K+ Channel | HEK 293 cells | IC50 | ~16 nM | [1] |
| L-type Ca2+ Channels | Isolated rat cardiac myocytes | Effective Concentration Range (prevents Ca2+ overload) | 100 nM - 10 µM | [3] |
| Nucleoside Transporter (Uridine equilibrium exchange) | Human erythrocytes | Ki | ~16 nM | |
| Cytotoxicity | Caco-2 cells | IC50 | 17.39 µM |
Mechanism of Action and Signaling Pathways
This compound exerts its effects through the modulation of key ion channels involved in cardiovascular function. Its dual blockade of L-type calcium channels and hERG potassium channels leads to a complex interplay of downstream signaling events.
L-type Calcium Channel Blockade
This compound's antagonism of L-type calcium channels in cardiomyocytes and vascular smooth muscle cells reduces the influx of calcium ions during depolarization. This leads to:
-
In Cardiomyocytes: A negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate).
-
In Vascular Smooth Muscle: Vasodilation and a decrease in peripheral resistance, leading to a reduction in blood pressure.
The signaling cascade initiated by L-type calcium channel blockade is depicted below.
hERG Potassium Channel Blockade
This compound is a high-affinity blocker of the hERG K+ channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the cardiac action potential.[1] Inhibition of IKr leads to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram. This effect is the primary mechanism behind this compound's proarrhythmic potential, as it can lead to early afterdepolarizations (EADs) and torsades de pointes.
The signaling consequences of hERG channel blockade are illustrated in the following diagram.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of this compound and mioflazine against potassium and veratrine induced shape changes in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Lidoflazine and its Impact on Cellular Calcium Homeostasis in Postischemic Encephalopathy: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Postischemic encephalopathy, a devastating neurological condition following global cerebral ischemia, is characterized by widespread neuronal damage. A critical element in the pathophysiology of this damage is the dysregulation of intracellular calcium homeostasis. Ischemia and subsequent reperfusion trigger a cascade of events leading to a massive influx and release of calcium (Ca2+) into the neuronal cytoplasm. This calcium overload activates various downstream pathways, culminating in excitotoxicity, mitochondrial dysfunction, and ultimately, cell death.
Lidoflazine, a piperazine derivative, has been investigated for its potential neuroprotective effects due to its properties as a calcium channel blocker.[1][2][3] The rationale for its use in postischemic encephalopathy is based on the hypothesis that by inhibiting the excessive influx of calcium into neurons following an ischemic insult, it could mitigate the downstream neurotoxic effects. This whitepaper provides an in-depth technical guide on the core concepts of this compound's proposed mechanism of action on cellular calcium homeostasis in the context of postischemic encephalopathy. It details the experimental protocols for investigating such effects and presents the clinical findings related to its use.
The Pathophysiology of Calcium Dyshomeostasis in Postischemic Encephalopathy
Global cerebral ischemia, often resulting from cardiac arrest, initiates a complex series of events that disrupt normal cellular function. A key event is the failure of ATP-dependent ion pumps due to energy depletion. This leads to membrane depolarization and the opening of voltage-gated calcium channels (VGCCs).[4] Furthermore, the excessive release of the excitatory neurotransmitter glutamate overstimulates N-methyl-D-aspartate (NMDA) receptors, which are also permeable to calcium. The subsequent reperfusion phase, while necessary for restoring oxygen and glucose supply, can paradoxically exacerbate neuronal injury, partly through the generation of reactive oxygen species that further impair calcium handling by organelles such as the endoplasmic reticulum and mitochondria.[5]
This sustained elevation of intracellular calcium triggers a number of deleterious enzymatic processes, including the activation of proteases (e.g., calpains), phospholipases, and endonucleases, which degrade essential cellular components and lead to apoptosis and necrosis.
Signaling Pathway of Ischemia-Induced Calcium Overload
The following diagram illustrates the central role of calcium influx in the pathophysiology of postischemic neuronal injury.
References
Synthesis of 1,4-Dihydropyridines with a Lidoflazine Pharmacophoric Fragment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 1,4-dihydropyridine (1,4-DHP) derivatives incorporating a pharmacophoric fragment of Lidoflazine. This compound, a coronary vasodilator with antiarrhythmic properties, offers a valuable structural motif for the design of novel cardiovascular agents.[1][2] The strategic combination of the 1,4-DHP scaffold, a well-established L-type calcium channel blocker, with the pharmacophore of this compound has led to the development of hybrid compounds with unique pharmacological profiles, including enhanced cardiac selectivity.[1][3]
This document details the synthetic methodologies, presents key quantitative data in a comparative format, and visualizes the experimental workflows and underlying chemical logic.
Core Synthetic Strategy: The Hantzsch Reaction
The foundational method for the synthesis of the 1,4-dihydropyridine ring is the Hantzsch pyridine synthesis.[4][5] This multicomponent reaction classically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia.[6][7] For the creation of hybrid molecules containing the this compound fragment, this reaction is adapted by utilizing specialized aldehydes or β-ketoesters that already incorporate the this compound pharmacophore.
The general workflow for this synthesis can be visualized as a three-stage process: preparation of precursors, the central Hantzsch condensation, and subsequent modifications if required.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C30H35F2N3O | CID 3926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dihydropyridines bearing a pharmacophoric fragment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. bhu.ac.in [bhu.ac.in]
Cardiovascular profile of xanthone-based 1,4 dihydropyridines with Lidoflazine
An In-depth Technical Guide on the Cardiovascular Profile of Xanthone-Based 1,4-Dihydropyridines with Lidoflazine
Executive Summary
The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in cardiovascular medicine, primarily known for its L-type calcium channel blocking activity, which leads to vasodilation and antihypertensive effects.[1][2] The strategic combination of this privileged structure with other pharmacophores offers a promising avenue for developing multifunctional compounds with novel therapeutic profiles. This technical guide explores the cardiovascular characteristics of a unique class of hybrid molecules: xanthone-based 1,4-dihydropyridines integrated with a pharmacophore fragment of this compound.
This compound is a multifaceted antianginal agent with coronary vasodilator and antiarrhythmic properties.[3] The xanthone moiety, when incorporated into the DHP scaffold, has been shown to impart a degree of cardiac selectivity.[3][4] The resulting hybrid compounds were synthesized and evaluated to determine their cardiac (inotropic and chronotropic) and vascular activities. Functional studies revealed a significant finding: the position of the this compound fragment on the DHP ring dictates the pharmacological selectivity. Specifically, substitution at position 2 of the DHP scaffold results in compounds with pronounced negative inotropic (cardiac contractility) selectivity, suggesting a preferential interaction with the Ca_v 1.2 isoform of L-type calcium channels.[3][4][5] This contrasts with previously reported xanthone-based DHPs, which exhibited negative chronotropic (heart rate) selectivity.[3][6] This guide provides a comprehensive overview of the mechanism of action, experimental protocols used for evaluation, quantitative biological data, and the critical structure-activity relationships of these novel compounds.
Introduction: Rationale for Hybrid Compound Design
The development of cardiovascular drugs has evolved from single-target agents to multifunctional molecules capable of addressing complex disease pathologies. The 1,4-DHP class, including drugs like Nifedipine and Amlodipine, primarily acts on vascular smooth muscle to induce vasodilation by blocking L-type calcium channels, making them effective antihypertensive agents.[1][2][7] However, their therapeutic utility can be enhanced by introducing modifications that confer additional or more selective pharmacological effects.
The design of the xanthone-Lidoflazine DHP hybrids is based on three key components:
-
1,4-Dihydropyridine Scaffold : A well-established pharmacophore known for its potent L-type calcium channel blocking activity.[1]
-
Xanthone Moiety : Introduction of a xanthen-9-one substituent at position 4 of the DHP ring has been previously demonstrated to confer cardiac selectivity, particularly a negative chronotropic effect.[4][6][8] Xanthone derivatives themselves are known to possess various biological activities, including cardiovascular effects like vasodilation through calcium channel inhibition.[9][10][11]
-
This compound Pharmacophore : this compound is a piperazine derivative calcium antagonist with long-acting coronary vasodilator properties.[3][12] It has also been classified as a Type IV agent with a broad pharmacological profile, capable of blocking calcium fluxes in both the heart and peripheral vessels.[7]
By combining these three elements, researchers aimed to create hybrid compounds with a potentially unique and selective cardiovascular profile, leveraging the established properties of each component to achieve a novel mechanism of action.[4][5]
Mechanism of Action: Targeting L-Type Calcium Channels
The primary molecular target for 1,4-dihydropyridines is the L-type voltage-gated calcium channel (Ca_v). These channels are crucial for regulating calcium ion (Ca²⁺) influx into cells, which triggers contraction in both cardiac and vascular smooth muscle.[2] There are different isoforms of these channels, with Ca_v 1.2 being predominant in cardiomyocytes and vascular smooth muscle, while Ca_v 1.3 is found in sinoatrial node cells, playing a role in pacemaking.
-
In Vascular Smooth Muscle : Depolarization of the cell membrane opens L-type calcium channels, allowing Ca²⁺ to enter the cell. This influx of Ca²⁺ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin, leading to cross-bridge cycling with actin and resulting in vasoconstriction. DHPs block this Ca²⁺ influx, promoting muscle relaxation and vasodilation.[13]
-
In Cardiac Muscle : The process, known as calcium-induced calcium release, involves an initial influx of Ca²⁺ through L-type channels which then triggers a much larger release of Ca²⁺ from the sarcoplasmic reticulum. This surge in intracellular Ca²⁺ binds to troponin C, initiating myocardial contraction (positive inotropy). DHPs can reduce this initial trigger, thereby decreasing the force of contraction (negative inotropy).
The selectivity of the xanthone-Lidoflazine DHP hybrids for negative inotropy, particularly when the this compound fragment is at position 2, suggests a preferential binding to the Ca_v 1.2 isoform, which is heavily involved in cardiac contractility.[3][4]
Caption: L-Type calcium channel signaling in muscle cells and the inhibitory point of action for DHP blockers.
Experimental Design and Protocols
The cardiovascular profile of the synthesized compounds was assessed using established in vitro models. These assays allow for the determination of a compound's effects on cardiac contractility (inotropy), heart rate (chronotropy), and vascular tone (vasodilation).
Caption: General experimental workflow for the in vitro cardiovascular evaluation of synthesized compounds.
Protocol for Cardiac Activity (Inotropy and Chronotropy)
This protocol is designed to assess the direct effects of a test compound on the heart muscle, independent of nervous or hormonal influences.
-
Animal Model : Male Guinea Pigs (250-300g) are typically used.
-
Tissue Isolation :
-
Animals are sacrificed via cervical dislocation.
-
The heart is rapidly excised and placed in an oxygenated Krebs-Henseleit physiological salt solution (PSS) at 32°C.
-
The atria are carefully dissected and mounted in a 20 mL organ bath containing the PSS, continuously bubbled with 95% O₂ / 5% CO₂.
-
-
Experimental Setup :
-
One end of the atrial preparation is attached to a fixed hook, and the other is connected to an isometric force transducer.
-
The preparation is subjected to a resting tension of 1.0 g.
-
The tissue is allowed to equilibrate for at least 60 minutes, with the PSS being replaced every 15 minutes. During this time, spontaneously beating atria will stabilize.
-
-
Data Acquisition :
-
The isometric contractions are recorded using a data acquisition system.
-
Inotropic effects are measured as the change in the force of contraction (amplitude).
-
Chronotropic effects are measured as the change in the rate of spontaneous contractions (beats per minute).
-
-
Compound Testing :
-
After equilibration, test compounds are added to the organ bath in a cumulative concentration-response manner (e.g., from 1 nM to 10 µM).
-
Each concentration is allowed to reach a steady-state effect (typically 15-20 minutes) before the next concentration is added.
-
-
Data Analysis : The negative logarithmic values of the concentrations that produce 50% of the maximum inhibitory effect (pIC₅₀ for inotropy, pD₂ for chronotropy) are calculated from the concentration-response curves.
Protocol for Vascular Activity (Vasodilation)
This protocol evaluates the ability of a compound to relax pre-constricted blood vessels.
-
Animal Model : Male Wistar rats (250-300g) are commonly used.
-
Tissue Isolation :
-
Animals are sacrificed, and the thoracic aorta is quickly excised and placed in cold, oxygenated PSS.
-
Adherent connective tissue is removed, and the aorta is cut into rings approximately 3-4 mm in length.
-
-
Experimental Setup :
-
Aortic rings are mounted between two stainless steel hooks in a 20 mL organ bath containing oxygenated PSS at 37°C.
-
One hook is fixed, while the other is connected to an isometric force transducer.
-
A resting tension of 2.0 g is applied, and the rings are allowed to equilibrate for 60-90 minutes.
-
-
Induction of Contraction :
-
After equilibration, the vascular rings are contracted by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) or a receptor agonist like phenylephrine (e.g., 1 µM). This sustained contraction provides a baseline against which relaxation can be measured.
-
-
Compound Testing :
-
Once the contraction is stable, the test compounds are added cumulatively to the bath.
-
The resulting relaxation is measured as a percentage reversal of the induced contraction.
-
-
Data Analysis : The negative logarithmic value of the concentration causing 50% of the maximal relaxation (pIC₅₀) is determined.
Results: Quantitative Cardiovascular Profile
The biological activities of the xanthone-Lidoflazine DHP hybrids were evaluated and compared with reference compounds. The data consistently show that placing the this compound moiety at position 2 of the DHP ring (series 4a-e ) results in compounds with potent negative inotropic activity and marked selectivity for the heart over vascular tissue.[3][4][5]
Table 1: In Vitro Cardiac Activity of Xanthone-Lidoflazine DHP Hybrids (Series 4a-e) (Data summarized from Bisi et al., Molecules 2018)[4]
| Compound | R | Negative Inotropic Activity (pIC₅₀) | Negative Chronotropic Activity (pD₂) |
| 4a | Me | 7.01 ± 0.08 | 5.35 ± 0.06 |
| 4b | Et | 7.24 ± 0.09 | 5.61 ± 0.05 |
| 4c | i-Pr | 7.40 ± 0.11 | 5.55 ± 0.07 |
| 4d | Allyl | 7.15 ± 0.10 | 5.48 ± 0.08 |
| 4e | Bn | 6.88 ± 0.07 | 5.30 ± 0.09 |
| Nifedipine | - | 7.35 ± 0.05 | 6.41 ± 0.04 |
| This compound | - | 6.85 ± 0.03 | 5.25 ± 0.02 |
pIC₅₀/pD₂ values represent the mean ± SEM. Higher values indicate greater potency.
Table 2: In Vitro Vasorelaxant Activity and Cardiac Selectivity (Data summarized from Bisi et al., Molecules 2018)[4]
| Compound | Vasorelaxant Activity (pIC₅₀, Rat Aorta) | Inotropy/Vascular Selectivity Ratio |
| 4a | 5.65 ± 0.07 | 22.9 |
| 4b | 5.80 ± 0.06 | 27.5 |
| 4c | 5.92 ± 0.08 | 30.2 |
| 4d | 5.75 ± 0.09 | 25.1 |
| 4e | 5.55 ± 0.05 | 21.4 |
| Nifedipine | 8.84 ± 0.06 | 0.03 |
| This compound | 5.30 ± 0.04 | 35.5 |
Selectivity Ratio calculated as antilog(pIC₅₀ inotropy - pIC₅₀ vascular). A ratio > 1 indicates cardiac selectivity.
Discussion and Structure-Activity Relationship (SAR)
The data presented in the tables clearly demonstrate a distinct structure-activity relationship.
-
Cardiac vs. Vascular Selectivity : The reference DHP, Nifedipine, is highly vascular-selective (ratio << 1). In contrast, the hybrid compounds 4a-e are all highly cardio-selective (ratios >> 1), a property inherited from the this compound parent structure.[4]
-
Inotropy vs. Chronotropy : Previous studies on xanthone-DHPs without the this compound fragment showed selectivity for negative chronotropy. The addition of the this compound moiety in the new hybrids leads to an "inversion of selectivity" towards negative inotropy.[3][6] This suggests that the this compound fragment directs the molecule's interaction towards the Ca_v 1.2 channels responsible for contractility, rather than the Ca_v 1.3 channels involved in heart rate.
-
Influence of Ester Groups (R) : Within series 4a-e , varying the ester substituent at positions 3 and 5 has a modest impact on activity. The isopropyl ester (4c ) consistently shows the highest potency for both negative inotropic and vasorelaxant effects.
-
Positional Isomerism : The most critical factor for activity is the position of the this compound fragment. Attaching it at position 2 of the DHP scaffold yields the potent, cardio-selective negative inotropes discussed above. When the same fragment is moved to position 3, the resulting compounds show a significant loss of potency and selectivity.[4]
Caption: SAR highlights the critical role of substituent positions for pharmacological activity.
Profile of this compound
While the hybrid molecules derive their core DHP activity from the scaffold, their unique selectivity profile is heavily influenced by this compound. It is important for researchers to understand the properties of this parent compound.
-
Primary Use : Clinically used in some countries as an antianginal agent.[3]
-
Mechanism : It is a long-acting coronary vasodilator that acts as a calcium channel blocker.[3][12] It also inhibits the equilibrative nucleoside transporter 1 (ENT1).[14]
-
Hemodynamic Effects : In clinical studies, this compound has been shown to reduce anginal attacks and increase exercise capacity.[15] It can decrease heart rate, mean arterial pressure, and systemic vascular resistance while increasing cardiac output and stroke volume.[16]
-
Cardioprotective Effects : Studies have shown that this compound can protect the myocardium during ischemia by preventing the intracellular calcium accumulation and structural damage that occurs upon reperfusion.[17]
-
Safety Concerns : A significant risk associated with this compound is the prolongation of the QT interval on the electrocardiogram.[18] This effect is linked to its potent blockade of the hERG K+ channel and carries a risk of inducing potentially fatal ventricular arrhythmias, such as Torsades de Pointes.[12][18][19] This arrhythmogenic potential has limited its clinical use.[12]
Conclusion and Future Directions
The synthesis and evaluation of xanthone-based 1,4-dihydropyridines bearing a this compound fragment have successfully produced a novel class of cardio-selective calcium channel blockers. The key finding is the inversion of pharmacological selectivity from chronotropy to inotropy, dictated by the placement of the this compound moiety at position 2 of the DHP ring. These compounds, particularly the isopropyl ester derivative 4c , exhibit potent negative inotropic effects with a high degree of cardiac selectivity, suggesting a preferential interaction with Ca_v 1.2 L-type calcium channels.
This work provides a valuable blueprint for the rational design of multifunctional cardiovascular agents. The distinct separation of cardiac and vascular effects achieved in these hybrids could lead to the development of drugs for specific cardiac conditions, such as hypertrophic cardiomyopathy or certain arrhythmias, where reducing cardiac contractility is desirable without causing significant peripheral vasodilation and hypotension. However, given the known arrhythmogenic risks of the this compound parent compound, future development would require rigorous safety pharmacology screening, with particular attention to hERG channel activity and QT prolongation, to ensure a favorable risk-benefit profile.
References
- 1. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xanthone 1,4-dihydropyridine derivatives with a potent selective bradycardic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive and vasorelaxing activities of synthetic xanthone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 12. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. ovid.com [ovid.com]
- 16. Hemodynamic effects of this compound during graded levels of bicycle exercise in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardioprotective effects of this compound during 1-hour normothermic global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Ventricular arrhythmias associated with this compound: side-effects observed in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Electrophysiological Characterization of Lidoflazine's Effects on Key Cardiac Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidoflazine is a piperazine derivative that has been investigated for its antianginal and antiarrhythmic properties.[1] Its mechanism of action involves the modulation of various ion channels, which are critical for maintaining cardiac rhythm and function. A thorough understanding of this compound's effects on specific ion channels is crucial for elucidating its therapeutic potential and predicting potential cardiotoxic side effects, such as QT interval prolongation.[2][3]
These application notes provide a detailed electrophysiology protocol for studying the effects of this compound on three key cardiac ion channels: the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1), the voltage-gated sodium channel Nav1.5, and the L-type voltage-gated calcium channel Cav1.2.
Quantitative Data Summary
The inhibitory potency of this compound has been most definitively characterized on the hERG potassium channel. While it is known to affect sodium and calcium channels, specific IC50 values for Nav1.5 and Cav1.2 are not consistently reported in publicly available literature.
| Ion Channel | Common Name | Gene | Drug Effect | IC50 (nM) | Cell Line | Experimental Conditions | Reference |
| Kv11.1 | hERG | KCNH2 | Inhibition | ~16 | HEK 293 | Whole-cell patch clamp, room temperature. | [2][3][4] |
| Nav1.5 | Cardiac Sodium Channel | SCN5A | Inhibition | Not available | - | Early studies suggest this compound decreases sodium conductivity. | |
| Cav1.2 | L-type Calcium Channel | CACNA1C | Inhibition | Not available | - | Classified as a Type IV calcium antagonist, indicating it blocks calcium fluxes in the heart and/or peripheral vessels. | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of the targeted ion channels in a cardiomyocyte and the experimental workflow for assessing the effect of this compound.
Caption: General signaling pathway of key cardiac ion channels affected by this compound.
Caption: Experimental workflow for electrophysiological assessment of this compound.
Experimental Protocols
The following are detailed protocols for whole-cell patch-clamp electrophysiology to assess the effects of this compound on hERG, Nav1.5, and Cav1.2 channels.
Cell Preparation
-
Cell Lines: Use Human Embryonic Kidney (HEK 293) cells stably expressing the human form of the target ion channel (hERG, hNav1.5, or hCav1.2).
-
Culture Conditions: Culture cells in appropriate media (e.g., Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic) at 37°C in a 5% CO2 incubator.
-
Dissociation: For recording, gently dissociate cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health and membrane integrity.
Solutions
-
hERG (Kv11.1) Recording Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
-
Nav1.5 Recording Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium channels).
-
-
Cav1.2 Recording Solutions:
-
External Solution (in mM): 120 NaCl, 10 BaCl2 (or CaCl2), 1 MgCl2, 5.4 CsCl, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH. (Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with CsOH.
-
Whole-Cell Voltage-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution.
-
Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Voltage Clamp: Use a patch-clamp amplifier to clamp the cell membrane potential at a holding potential (typically -80 mV).
-
Data Acquisition: Record membrane currents using appropriate data acquisition software.
Voltage Protocols and Data Analysis
-
hERG (Kv11.1) Protocol:
-
Holding Potential: -80 mV.
-
Depolarization Step: Depolarize to +20 mV for 2 seconds to activate the channels.
-
Repolarization Step: Repolarize to -50 mV for 2 seconds to elicit the characteristic large tail current.
-
Drug Application: After recording a stable baseline, perfuse the cell with increasing concentrations of this compound.
-
Analysis: Measure the peak tail current amplitude at each concentration. Plot the percentage of current inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50.
-
-
Nav1.5 Protocol:
-
Holding Potential: -120 mV to ensure channels are in a resting state.
-
Test Pulse: Apply a short (e.g., 20 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current.
-
Drug Application: Apply this compound at various concentrations. Due to the rapid kinetics of Nav1.5, ensure rapid solution exchange.
-
Analysis: Measure the peak inward current at each concentration and calculate the IC50 as described for hERG.
-
-
Cav1.2 Protocol:
-
Holding Potential: -80 mV. To study state-dependence, a more depolarized holding potential (e.g., -40 mV) can be used to inactivate a population of channels.
-
Test Pulse: Depolarize to +10 mV for 200-300 ms to activate the L-type calcium current.
-
Drug Application: Perfuse with increasing concentrations of this compound.
-
Analysis: Measure the peak inward current during the depolarizing step and determine the IC50.
-
Logical Relationships in Data Interpretation
The following diagram outlines the logical steps in interpreting the electrophysiological data obtained from studying this compound.
References
- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Lidoflazine's Effects on hERG Channels in HEK 293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidoflazine, an antianginal agent and calcium channel blocker, is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] The hERG channel is critical for cardiac repolarization, and its blockade can lead to QT interval prolongation, a condition that increases the risk of life-threatening ventricular arrhythmias.[1] Understanding the interaction of compounds like this compound with the hERG channel is a crucial aspect of preclinical cardiac safety assessment in drug development. These application notes provide detailed protocols for studying the effects of this compound on hERG channels expressed in Human Embryonic Kidney (HEK) 293 cells, a widely used in-vitro model system.[1][3]
Mechanism of Action of this compound on hERG Channels
This compound is a high-affinity blocker of the hERG K+ channel, exhibiting significantly higher potency than other calcium channel blockers like verapamil under similar conditions.[1][3] Its mechanism of action involves direct binding to the channel pore. Key characteristics of this interaction include:
-
State-Dependent Binding: this compound preferentially binds to the activated/open state of the hERG channel.[1][3] This is evidenced by the gradual development of inhibition upon membrane depolarization.[1][3]
-
Binding Site: The binding site for this compound is located within the inner cavity of the channel's pore domain.[1] Specific aromatic amino acid residues in the S6 transmembrane helix, namely Tyrosine at position 652 (Y652) and Phenylalanine at position 656 (F656), are critical for the high-affinity binding of this compound.[1][3] Mutations of these residues have been shown to significantly reduce the blocking potency of the drug.[1][3]
Quantitative Data: this compound's Potency on hERG Channels
The inhibitory potency of this compound on hERG channels expressed in HEK 293 cells has been quantified using electrophysiological methods.[1][2][3]
| Compound | Cell Line | Assay Temperature | IC50 | Reference |
| This compound | HEK 293 (stably expressing hERG) | Not Specified | ~16 nM | [1][2][3] |
| Verapamil | HEK 293 (stably expressing hERG) | Not Specified | ~208 nM (calculated based on ~13-fold lower potency than this compound) | [1][3] |
Experimental Protocols
Cell Culture of HEK 293 Cells Stably Expressing hERG
Objective: To maintain a healthy culture of HEK 293 cells stably expressing the hERG potassium channel for use in electrophysiological or biochemical assays.
Materials:
-
HEK 293 cells stably expressing hERG (e.g., from Millipore, BPS Bioscience)[4]
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate[5]
-
Fetal Bovine Serum (FBS), heat-inactivated[6]
-
Geneticin (G418) or other appropriate selection antibiotic[4]
-
Penicillin-Streptomycin solution[4]
-
Trypsin-EDTA (0.25%)[7]
-
Phosphate-Buffered Saline (PBS), sterile[7]
-
Cell culture flasks, plates, and other sterile consumables
-
Humidified incubator at 37°C with 5% CO2[4]
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS, the appropriate concentration of Geneticin (typically 200-800 µg/mL, verify with cell line supplier), and 1% Penicillin-Streptomycin.[4]
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at low speed (e.g., 200 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Plate the cells in a suitable culture flask at a recommended seeding density.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating into new flasks at a lower density.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure hERG potassium currents (I_hERG) in HEK 293 cells and assess the inhibitory effect of this compound.
Materials:
-
HEK 293 cells expressing hERG, plated on glass coverslips
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, digitizer)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Perfusion system for solution exchange
-
This compound stock solution (in DMSO or other suitable solvent)
-
Extracellular (bath) solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution: (in mM) 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing voltage step to a potential between +20 mV and +40 mV for 1-2 seconds to activate and then inactivate the channels.
-
Follow this with a repolarizing step to a potential around -50 mV to observe the characteristic resurgent tail current as the channels recover from inactivation and deactivate.[8]
-
-
Drug Application:
-
Establish a stable baseline recording of I_hERG.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Record the hERG current until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak amplitude of the tail current in the absence (control) and presence of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on hERG channels.
Caption: Mechanism of this compound blockade of the hERG channel.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lidoflazine in Microvascular Angina Research
These application notes provide a detailed overview of the use of Lidoflazine in the research of microvascular angina, targeting researchers, scientists, and drug development professionals.
Introduction
Microvascular angina is characterized by chest pain typical of angina pectoris, objective evidence of myocardial ischemia, but with no obstructive coronary artery disease in epicardial arteries.[1][2] The underlying pathophysiology often involves coronary microvascular dysfunction (CMD).[3][4] this compound, a piperazine derivative, has been investigated as a potential therapeutic agent for this condition.[5][6] It functions as a calcium channel blocker, inducing vasodilation and potentially improving coronary blood flow.[7][8]
Mechanism of Action
This compound is a calcium-entry blocker that reduces the influx of calcium into vascular smooth muscle cells and cardiomyocytes.[7][9][10] This action leads to a decrease in coronary vascular resistance and antagonizes processes that increase coronary vasomotor tone.[7] By inhibiting calcium-dependent vasoconstriction in the coronary microcirculation, this compound aims to alleviate the impaired coronary flow reserve characteristic of microvascular angina.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Treatment of Angina and Microvascular Coronary Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The pathophysiology of angina pectoris and the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A randomized clinical study of a calcium-entry blocker (this compound) in the treatment of comatose survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Note: Determination of Lidoflazine in Biological Samples by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lidoflazine in biological samples, primarily human plasma.
Disclaimer: As of the date of this document, no specific, validated HPLC method for the determination of this compound in biological matrices has been published in the peer-reviewed literature. The following protocol is a proposed method, developed based on established and validated HPLC methodologies for structurally similar piperazine derivatives, namely Cinnarizine and Flunarizine. This method should be fully validated in accordance with regulatory guidelines (e.g., FDA or EMA) before its application in clinical or preclinical studies.
Introduction
This compound is a piperazine derivative that has been investigated for its antianginal and cardiovascular properties. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. This application note details a proposed reversed-phase HPLC method with UV detection for this purpose. The methodology is adapted from validated assays for the structurally related compounds, Cinnarizine and Flunarizine, which share similar physicochemical properties.
Principle of the Method
The proposed method involves the extraction of this compound and an internal standard (IS) from a biological matrix (e.g., plasma) using liquid-liquid extraction (LLE). The extracted analytes are then separated on a C18 reversed-phase HPLC column with an isocratic mobile phase, and detected by a UV detector. Quantification is achieved by comparing the peak area ratio of this compound to the internal standard with a calibration curve.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Cinnarizine or another suitable, structurally related compound.
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Sodium hydroxide (NaOH)
-
Orthophosphoric acid
-
Extraction solvent: Diethyl ether or a mixture of n-hexane and isoamyl alcohol.
-
Human plasma (drug-free)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.
| Parameter | Proposed Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Zorbax Eclipse XDB-C18) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Internal Standard (IS) | Cinnarizine (or alternative) |
Preparation of Solutions
-
Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Stock Solution of Internal Standard (100 µg/mL): Accurately weigh 10 mg of Cinnarizine and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare working standard solutions of this compound and the internal standard by appropriate dilutions of the stock solutions with the mobile phase.
-
Phosphate Buffer (pH 3.0): Prepare a suitable phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid.
Sample Preparation Protocol
A liquid-liquid extraction procedure is proposed for the extraction of this compound from plasma samples.
-
Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.
-
Add 100 µL of the internal standard working solution.
-
Add 100 µL of 1 M NaOH to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 5.0 mL of the extraction solvent (e.g., diethyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean centrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation Parameters (Exemplary Data)
The following table summarizes the typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The values presented are illustrative and must be established during the actual validation of this proposed method.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Range | 10 - 1000 ng/mL (Example) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible. |
| Limit of Detection (LOD) | To be determined (typically S/N ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (typically S/N ratio of 10:1 with acceptable precision and accuracy) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix. |
| Stability | Analyte should be stable in the biological matrix under expected conditions of storage and sample processing. |
Data Presentation
Table 1: Exemplary Calibration Curve Data for this compound in Plasma
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 10 | 15,234 | 145,876 | 0.104 |
| 50 | 76,170 | 146,123 | 0.521 |
| 100 | 151,987 | 145,543 | 1.044 |
| 250 | 380,123 | 146,321 | 2.598 |
| 500 | 758,987 | 145,998 | 5.199 |
| 1000 | 1,520,345 | 146,012 | 10.412 |
Table 2: Exemplary Precision and Accuracy Data
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| 30 (Low) | 5.8 | 103.5 | 7.2 | 101.8 |
| 400 (Medium) | 4.2 | 98.7 | 5.5 | 99.5 |
| 800 (High) | 3.5 | 101.2 | 4.8 | 100.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the determination of this compound in plasma.
Logical Relationship for Method Validation
Caption: Key parameters for bioanalytical method validation.
Application Notes and Protocols for Intravenous Lidoflazine Administration in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the intravenous (IV) administration of Lidoflazine in canine research models, based on available scientific literature. The information is intended to guide study design and execution for pharmacological and physiological investigations.
Overview and Mechanism of Action
This compound is classified as a Type IV calcium channel blocker, exhibiting a broad pharmacological profile that includes vasodilation and antiarrhythmic properties.[1] Its primary mechanisms of action are the blockade of L-type calcium channels and high-affinity inhibition of the human ether-à-go-go-related gene (HERG) potassium (K+) channel.[2][3]
By blocking L-type calcium channels, this compound inhibits the influx of calcium into vascular smooth muscle and cardiac cells.[4] This action leads to vasodilation, a reduction in the force of cardiac contraction (negative inotropy), a decreased heart rate (negative chronotropy), and slowed electrical conduction within the heart (negative dromotropy).[4]
This compound's potent blockade of the HERG K+ channel can prolong the cardiac action potential, a factor associated with a risk of QT interval prolongation and ventricular arrhythmias.[2]
Quantitative Data Summary
Due to the limited availability of comprehensive pharmacokinetic studies for intravenous this compound in canines, the following table summarizes the available dosage information and metabolic characteristics. Researchers are encouraged to conduct pilot studies to determine the optimal dosage and pharmacokinetic profile for their specific experimental conditions.
| Parameter | Value | Species | Study Context | Citation |
| Intravenous Dose | 1.0 mg/kg | Dog | Post-cerebral ischemia | |
| Administration Rate | Infusion over 10 minutes | Dog | Post-cerebral ischemia | |
| Dosing Regimen | Repeated infusions at 8 and 16 hours post-initial dose | Dog | Post-cerebral ischemia | |
| Metabolism | Rapid metabolism via oxidative N-dealkylation by liver fractions | Dog (in vitro) | In vitro metabolism study | [5] |
Experimental Protocols
The following protocols are based on a synthesis of published methodologies for intravenous drug administration in canine studies and specific information available for this compound.
Materials and Equipment
-
This compound (pharmaceutical grade)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Syringes and needles of various sizes
-
Intravenous catheters
-
Infusion pump
-
Animal scale
-
Clippers
-
Antiseptic solution (e.g., chlorhexidine, povidone-iodine)
-
Canine physiological monitoring equipment (ECG, blood pressure, heart rate, respiratory rate)
-
Blood collection tubes (e.g., EDTA, heparinized)
Animal Preparation
-
Acclimation: Acclimate dogs to the laboratory environment to minimize stress.
-
Fasting: Fast animals overnight prior to the study, with water available ad libitum.
-
Physical Examination: Conduct a thorough physical examination to ensure the animal is healthy.
-
Weight Measurement: Accurately weigh the dog on the day of the study to calculate the precise dose.
-
Catheterization: Place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous) using aseptic technique. Shave and disinfect the catheter insertion site prior to placement. Secure the catheter and maintain its patency with a heparinized saline flush.
Drug Formulation and Administration
-
Formulation: Prepare the this compound solution for infusion using a sterile vehicle such as 0.9% saline. The final concentration should be calculated to allow for the desired infusion rate and total volume.
-
Dosage Calculation: Calculate the total dose of this compound based on the animal's body weight (e.g., 1.0 mg/kg).
-
Administration:
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Place the syringe in a calibrated infusion pump.
-
Connect the infusion line to the previously placed intravenous catheter.
-
Administer the this compound solution as a controlled infusion over the specified duration (e.g., 10 minutes).
-
For studies requiring repeated dosing, administer subsequent infusions at the predetermined time points (e.g., 8 and 16 hours after the initial dose).
-
Monitoring and Data Collection
-
Physiological Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, electrocardiogram (ECG), and respiratory rate, throughout the study. Pay close attention to any signs of cardiac arrhythmia or adverse effects.
-
Blood Sampling: If pharmacokinetic analysis is required, collect blood samples at predetermined time points before, during, and after this compound administration. Process the blood samples to separate plasma or serum and store them appropriately for later analysis.
-
Clinical Observations: Continuously observe the animal for any behavioral changes or signs of toxicity.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound
The following diagram illustrates the primary signaling pathways affected by this compound. It blocks L-type calcium channels, reducing intracellular calcium concentration and leading to vasodilation and decreased cardiac function. Simultaneously, it inhibits HERG K+ channels, which can prolong the cardiac action potential.
Experimental Workflow for Intravenous this compound Administration in Canine Studies
The diagram below outlines the sequential steps for conducting an intravenous this compound study in a canine model, from preparation to data analysis.
References
- 1. Effect of this compound on coronary circulation and myocardial metabolism in anesthetized and unanesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of lidocaine and its active metabolites in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. In vitro metabolism of this compound by rat and dog liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Double-Blind, Placebo-Controlled, Crossover Study with Lidoflazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and methodology for a double-blind, placebo-controlled, crossover study of Lidoflazine, a calcium channel and HERG K+ channel blocker. The protocols are synthesized from findings in clinical investigations of this compound's efficacy in treating conditions such as angina pectoris and in post-myocardial infarction patients.
Introduction
This compound is a piperazine derivative with notable cardiovascular effects.[1] It functions as a non-selective calcium channel blocker and a potent, high-affinity blocker of the hERG (human ether-a-go-go-related gene) K+ channel.[2][3] This dual mechanism of action leads to vasodilation and alterations in cardiac repolarization.[4] Clinical studies have been conducted to evaluate its therapeutic potential, particularly in the management of stable angina pectoris.[5] The double-blind, placebo-controlled, crossover design is a robust methodology for assessing the efficacy and safety of this compound, as it allows for within-subject comparisons, thereby reducing inter-individual variability.
Data Presentation
The following tables summarize the quantitative data from representative studies on this compound, illustrating its effects on key cardiovascular parameters.
Table 1: Efficacy of this compound in Patients with Stable Angina Pectoris
| Parameter | Placebo | This compound | Percentage Change | p-value |
| Maximal Exercise Time (minutes) | 4.4 | 6.5 | +48% | <0.001 |
| External Workload | Baseline | Increased | +68% | <0.001 |
| Heart Rate at 2 mins Exercise (bpm) | 114 | 101 | -11.4% | <0.001 |
Data synthesized from a study evaluating exercise tolerance in patients with angina pectoris.[5]
Table 2: Hemodynamic Effects of this compound in Post-Myocardial Infarction Patients
| Parameter | Placebo | This compound | Change |
| Diastolic Blood Pressure (Resting) | No significant change | Significant decrease | - |
| Heart Rate (Resting) | No significant change | Significant decrease | - |
| Maximum Work Load | No significant change | Significant increase | - |
| Heart Rate x Systolic BP at 100W | No significant change | Significant decrease | - |
Data from a double-blind, crossover trial in post-infarction patients.[6]
Experimental Protocols
This section details the methodology for a representative double-blind, placebo-controlled, crossover study of this compound.
Study Design
A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: Male patients aged 24-85 with a history of myocardial infarction.[6]
-
Randomization: Patients are randomly assigned to one of two treatment sequences: this compound followed by placebo, or placebo followed by this compound.
-
Treatment Periods: Each treatment phase lasts for three months.[6]
-
Washout Period: A washout period of sufficient duration should be implemented between treatment periods to minimize carryover effects.
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
Participant Selection Criteria
-
Inclusion Criteria:
-
Male patients with a confirmed history of myocardial infarction.[6]
-
Stable clinical condition.
-
Ability to perform bicycle ergometric tests.
-
-
Exclusion Criteria:
-
Unstable angina.
-
Severe heart failure.
-
Significant arrhythmias at baseline.
-
Contraindications to calcium channel blockers.
-
Investigational Product and Placebo
-
This compound: 60 mg tablets.[6]
-
Placebo: Identical in appearance, taste, and smell to the this compound tablets.
Treatment Regimen
-
Dosage: One 60 mg tablet of this compound or placebo administered three times daily (t.i.d.).[6]
Outcome Measures
-
Primary Efficacy Endpoints:
-
Change in maximum workload achieved during a bicycle ergometric test.
-
Change in the product of heart rate and systolic blood pressure at a standardized workload (e.g., 100 W).[6]
-
-
Secondary Efficacy Endpoints:
-
Frequency of anginal attacks.
-
Consumption of short-acting nitrates.
-
Changes in resting diastolic blood pressure and heart rate.[6]
-
-
Safety Endpoints:
-
Adverse event monitoring.
-
Electrocardiogram (ECG) monitoring with a focus on the QT interval.
-
Experimental Procedures
-
Screening Visit: Assess eligibility based on inclusion/exclusion criteria, obtain informed consent, and perform baseline assessments including medical history, physical examination, ECG, and a baseline bicycle ergometric test.
-
Randomization and Dispensing: Randomly assign eligible participants to a treatment sequence and dispense the first batch of investigational product (this compound or placebo).
-
Treatment Period 1 (3 months): Participants self-administer the assigned treatment. Regular follow-up visits are conducted to monitor for adverse events and assess secondary endpoints.
-
End of Period 1 Assessment: At the end of the first treatment period, repeat the bicycle ergometric test and other outcome assessments.
-
Washout Period: A suitable washout period is observed.
-
Crossover and Treatment Period 2 (3 months): Dispense the alternative treatment (placebo or this compound). Participants self-administer the new treatment. Regular follow-up visits continue.
-
End of Period 2 Assessment: At the end of the second treatment period, repeat the bicycle ergometric test and other outcome assessments.
-
Final Visit: Conduct a final safety assessment and debrief the participant.
Bicycle Ergometric Test Protocol
-
Preparation: The participant should be rested and have avoided caffeine and smoking for at least 3 hours prior to the test.
-
Baseline Measurements: Record resting heart rate and blood pressure.
-
Exercise Protocol:
-
The test is performed on a calibrated bicycle ergometer.
-
Start with an initial workload (e.g., 25 or 50 Watts).
-
Increase the workload by a standardized increment (e.g., 25 Watts) every 2-3 minutes.
-
Continue until the participant experiences limiting symptoms (e.g., chest pain, severe fatigue, dyspnea) or pre-defined stopping criteria are met (e.g., target heart rate, significant ECG changes).
-
-
Monitoring: Continuously monitor ECG, heart rate, and blood pressure throughout the test and during the recovery period.
-
Data Collection: Record the maximum workload achieved, duration of exercise, and heart rate and blood pressure at each stage.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for a Double-Blind, Placebo-Controlled, Crossover Study
Caption: Workflow of a double-blind, placebo-controlled, crossover study.
References
- 1. Postinfarction exercise capacity after this compound treatment or physical training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound on exercise tolerance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind placebo-controlled cross-over study with this compound (Clinium) in post-infarction patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Lidoflazine in Comatose Survivors of Cardiac Arrest
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of lidoflazine, a calcium-entry blocker, in clinical studies involving comatose survivors of cardiac arrest. The information is based on a significant randomized clinical trial and preclinical studies. While this compound was investigated for its potential neuroprotective effects, it is crucial to note that clinical trials did not demonstrate a benefit in patient outcomes.
Mechanism of Action
This compound is a calcium-entry blocking drug. In the context of post-cardiac arrest encephalopathy, its theoretical mechanism of action is centered on mitigating the detrimental effects of abnormal cellular calcium homeostasis that occurs following a period of ischemia and reperfusion.[1][2] During and after a cardiac arrest, the brain experiences a cascade of events leading to neuronal injury, including a massive influx of calcium into cells. This calcium overload is a key contributor to cell death pathways.[2] this compound, by inhibiting this influx of calcium, was hypothesized to reduce the extent of post-ischemic brain injury.[1] Animal models had suggested that calcium-entry blockers could mitigate post-ischemic encephalopathy.[1]
Caption: Proposed mechanism of this compound in post-cardiac arrest.
Quantitative Data Summary
The following tables summarize the key quantitative data from the "Brain Resuscitation Clinical Trial II," a major randomized, double-blind, placebo-controlled study investigating the efficacy of this compound in comatose survivors of cardiac arrest.[1]
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | This compound Group (n=259) | Placebo Group (n=257) |
| Mean Age (years) | 63 | 63 |
| Male | 62% | 62% |
| Out-of-Hospital Cardiac Arrest | 63% | 63% |
| Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[3] |
Table 2: Primary and Secondary Outcomes at Six Months
| Outcome | This compound Group (n=259) | Placebo Group (n=257) | Statistical Significance |
| Mortality | 82% | 83% | Not Significant |
| Survival with Good Cerebral Recovery | 15% | 13% | Not Significant |
| Survival with Severe Neurologic Deficit | 1.2% | 1.9% | Not Significant |
| Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[1] |
Table 3: Best Cerebral Performance Achieved During Follow-up
| Best Achieved Outcome | This compound Group | Placebo Group | Statistical Significance |
| Good Cerebral Function | 24% | 23% | Not Significant |
| This represents the best level of recovery at any point during the six-month follow-up. Data sourced from the Brain Resuscitation Clinical Trial II Study Group.[1] |
Experimental Protocols
The following protocols are based on the methodology of the Brain Resuscitation Clinical Trial II.[1][3]
Patient Selection and Enrollment Protocol
-
Inclusion Criteria:
-
Patients who have experienced a cardiac arrest.
-
Remain comatose after the restoration of spontaneous circulation.
-
-
Exclusion Criteria:
-
Patients who awaken after restoration of spontaneous circulation.
-
-
Randomization:
-
Eligible patients are randomly assigned in a double-blind manner to receive either this compound or a matching placebo.
-
Drug Administration Protocol
-
Loading Dose: Administer an intravenous (IV) loading dose of this compound at 1 mg per kilogram of body weight.[1]
-
Subsequent Doses: Administer two subsequent IV doses of this compound at 0.25 mg per kilogram of body weight at 8 and 16 hours after resuscitation.[1]
-
Vehicle: The placebo group should receive an equivalent volume of the vehicle solution.
Caption: Experimental workflow for the this compound clinical trial.
Outcome Assessment Protocol
-
Primary Endpoint: The primary outcome is the level of cerebral performance at six months post-cardiac arrest.
-
Cerebral Performance Categories (CPC):
-
Good Cerebral Recovery: Normal or only moderately disabled.
-
Severe Neurologic Deficit: Conscious but with severe neurological impairment.
-
Coma or Vegetative State.
-
Death.
-
-
Data Collection: Neurological status and overall survival are tracked for a period of six months.
-
Blinding: The investigators assessing patient outcomes remain blinded to the treatment assignment.[1]
Preclinical Observations in Animal Models
In contrast to the human clinical trial, a study in a canine model of prolonged ventricular fibrillation cardiac arrest showed some positive effects of this compound.[4]
-
Improved Neurological Scores: Dogs treated with this compound had consistently better neurological deficit scores during the 96-hour observation period.[4]
-
Higher Rate of Normal Performance: 5 out of 11 this compound-treated dogs achieved normal overall performance, whereas none of the control dogs did.[4]
-
Reduced Delayed Neurological Deterioration: No delayed neurological deterioration was observed in the this compound group, compared to 6 out of 11 in the control group.[4]
-
Cardiovascular Effects: this compound-treated dogs had fewer life-threatening dysrhythmias and maintained cardiac output at pre-arrest levels, which was not observed in the control group.[4]
These preclinical findings highlight the often-observed translational gap between animal models and human clinical trials in the setting of post-cardiac arrest neuroprotection.
Conclusion and Future Directions
The administration of this compound after cardiac arrest did not demonstrate any benefit in comatose survivors in a large, randomized clinical trial.[1] There were no significant differences in mortality or the proportion of patients with good cerebral recovery between the this compound and placebo groups.[1] Therefore, the routine use of this compound in this patient population is not supported by the available evidence.
For researchers and drug development professionals, the study of this compound serves as an important case study in the challenges of developing neuroprotective therapies for post-cardiac arrest brain injury. Future research in this area may focus on multi-target therapies, alternative mechanisms of action beyond calcium channel blockade, and improved preclinical models that are more predictive of clinical efficacy.
References
- 1. A randomized clinical study of a calcium-entry blocker (this compound) in the treatment of comatose survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2020 expert consensus statement on neuro-protection after cardiac arrest in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized clinical trial of calcium entry blocker administration to comatose survivors of cardiac arrest. Design, methods, and patient characteristics. The Brain Resuscitation Clinical Trial II Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amelioration of brain damage by this compound after prolonged ventricular fibrillation cardiac arrest in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Evaluation of Lidoflazine in Angina Pectoris: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term evaluation of Lidoflazine in the treatment of angina pectoris, with a specific focus on the use of exercise tolerance tests to measure efficacy. The following sections detail the mechanism of action, experimental protocols for clinical trials, and a summary of key quantitative findings from various studies.
Mechanism of Action
This compound is classified as a Type IV calcium channel blocker.[1] Its primary mechanism of action in the context of angina pectoris is the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells.[1][2] This action leads to several physiological effects that alleviate the symptoms of angina by improving the balance between myocardial oxygen supply and demand.[2]
By blocking calcium channels, this compound induces vasodilation of coronary and peripheral arteries.[2] Coronary vasodilation increases blood flow to the myocardium, thereby enhancing oxygen supply. Peripheral vasodilation reduces systemic vascular resistance, which in turn decreases the afterload on the heart.[2] This reduction in afterload lowers the workload of the heart and consequently reduces myocardial oxygen consumption. Additionally, this compound has been shown to decrease heart rate both at rest and during exercise, further contributing to a reduction in myocardial oxygen demand.[3]
Some studies also suggest that this compound may have a multifaceted profile that includes the inhibition of nucleoside transporters, leading to an increase in adenosine, which contributes to its vasodilator effect.[4] However, it is also noted that this compound is a high-affinity blocker of the HERG K+ channel, which can lead to QT interval prolongation and ventricular arrhythmias, a significant safety concern that has limited its clinical use.[5][6][7]
Signaling Pathway of this compound in Angina Pectoris
Caption: Signaling pathway of this compound in alleviating angina pectoris.
Quantitative Data from Clinical Trials
The following tables summarize the quantitative outcomes from various long-term clinical trials evaluating this compound in patients with angina pectoris.
Table 1: Effects of this compound on Exercise Tolerance
| Study | Number of Patients | Treatment Duration | Exercise Test Protocol | Key Findings |
| Piessens & De Geest (1972)[8] | 32 | Up to 14.5 months | Cycloergometric Test | Exercise tolerance progressively increased with this compound, receded to pre-trial levels with placebo, and returned to previous levels upon re-institution of this compound. |
| Shapiro et al. (1978)[3] | 21 | 6 months | Multistage Treadmill | Mean maximal exercise time increased from 4.4 to 6.5 minutes (a 48% increase; P < 0.001) with this compound. External workload increased by 68% (P < 0.001).[3] |
| Jenkins et al. (1981)[9] | 24 | Up to 2 years | Not specified | A significant improvement in exercise tolerance was observed, with a median increase in work performed of 62% compared to placebo.[9] This improvement was sustained for up to 2 years in a follow-up group. |
| Cannon et al. (1985)[6] | 22 (microvascular angina) | 7-week periods | Treadmill Test | Exercise duration significantly improved from 628 ± 357 seconds at baseline to 812 ± 337 seconds with this compound (p < 0.01).[6] Time to onset of chest pain also increased significantly from 348 ± 246 seconds to 530 ± 343 seconds (p < 0.01).[6] |
Table 2: Hemodynamic Effects of this compound
| Study | Key Hemodynamic Findings |
| Piessens & De Geest (1972)[8] | Resting and exercising heart rate decreased with this compound and increased with placebo. |
| Shapiro et al. (1978)[3] | The mean heart rate at two minutes of exercise decreased from 114 to 101 beats per minute (P < 0.001) with this compound.[3] |
| Strauer (1979)[10] | In a study with 28 male patients, this compound administration (120 mg t.i.d. for 9 weeks) resulted in significantly lower heart rate and heart rate-systolic blood pressure product values after 3 minutes of exercise at 60 W, indicating a more economical performance of the heart.[10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Protocol 1: Multistage Exercise Tolerance Test (Treadmill) - Bruce Protocol
This protocol is a standardized method to assess cardiovascular function and exercise capacity.[11][12][13]
Objective: To evaluate the effect of long-term this compound therapy on exercise tolerance, time to onset of angina, and electrocardiographic (ECG) changes during exercise.
Equipment:
-
Motorized treadmill with adjustable speed and incline
-
12-lead ECG monitoring system
-
Blood pressure monitoring device (sphygmomanometer)
-
Emergency medical equipment (defibrillator, resuscitation drugs)
Procedure:
-
Patient Preparation:
-
Patients should abstain from food, caffeine, and smoking for at least 3 hours before the test.
-
Comfortable clothing and walking shoes are required.
-
A baseline 12-lead ECG and blood pressure reading are recorded.
-
The procedure and potential risks are explained to the patient, and informed consent is obtained.
-
-
Exercise Protocol (Standard Bruce Protocol):
-
The test consists of multiple 3-minute stages, with an increase in speed and incline at each stage.[11]
-
Stage 1: 1.7 mph at a 10% grade.
-
Stage 2: 2.5 mph at a 12% grade.
-
Stage 3: 3.4 mph at a 14% grade.
-
Subsequent stages continue to increase in difficulty.
-
-
Monitoring:
-
The 12-lead ECG is continuously monitored throughout the test and recovery period.
-
Heart rate is recorded at the end of each minute.
-
Blood pressure is measured and recorded at the end of each 3-minute stage.
-
The patient is asked to report any symptoms such as chest pain, shortness of breath, dizziness, or fatigue.
-
-
Test Termination Criteria:
-
Achievement of 85% of the age-predicted maximum heart rate.[12]
-
Development of significant angina.
-
A drop in systolic blood pressure.
-
Serious cardiac arrhythmias.
-
Significant ST-segment depression or elevation on the ECG.
-
Patient request to stop due to fatigue or other symptoms.
-
-
Recovery Phase:
-
The patient continues to walk at a slow pace (e.g., 1.5 mph at 0% grade) for several minutes.
-
ECG and blood pressure are monitored for at least 5-10 minutes post-exercise or until they return to baseline levels.
-
-
Data Analysis:
-
Total exercise duration.
-
Maximum workload achieved.
-
Time to onset of angina.
-
Time to onset of significant ST-segment depression.
-
Heart rate and blood pressure responses at each stage and at peak exercise.
-
Protocol 2: Cycloergometric Exercise Tolerance Test
This protocol utilizes a stationary bicycle ergometer and is an alternative to treadmill testing.[14][15]
Objective: To assess the impact of this compound on work capacity and hemodynamic responses to exercise.
Equipment:
-
Calibrated cycle ergometer
-
12-lead ECG monitoring system
-
Blood pressure monitoring device
-
Emergency medical equipment
Procedure:
-
Patient Preparation: Similar to the treadmill test protocol.
-
Exercise Protocol:
-
The patient begins pedaling at a low workload (e.g., 25 or 50 Watts).
-
The workload is increased in increments (e.g., 25 Watts) every 2 or 3 minutes.
-
The patient is instructed to maintain a constant pedaling speed (e.g., 50-60 revolutions per minute).
-
-
Monitoring: Similar to the treadmill test protocol, with continuous ECG and periodic heart rate and blood pressure measurements.
-
Test Termination Criteria: Similar to the treadmill test protocol.
-
Recovery Phase: The patient continues to pedal against a low resistance for several minutes.
-
Data Analysis:
-
Total exercise time.
-
Maximum workload (in Watts) achieved.
-
Time to onset of angina and/or ischemic ECG changes.
-
Hemodynamic responses at each workload and at peak exercise.
-
Experimental Workflow for a Long-Term this compound Clinical Trial
Caption: Workflow for a long-term clinical trial of this compound.
References
- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathophysiology of angina pectoris and the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on exercise tolerance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Angina pectoris: effects of this compound on exercise tolerance and chest pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the management of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bruce protocol - Wikipedia [en.wikipedia.org]
- 12. patient.info [patient.info]
- 13. Exercise tolerance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Cycloergometer on Cardiopulmonary Function in Elderly Patients after Coronary Artery Bypass Grafting: Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Synthesis of Lidoflazine derivatives and analogues for structure-activity relationship studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis, characterization, and pharmacological evaluation of Lidoflazine derivatives and analogues for structure-activity relationship (SAR) studies. The protocols outlined below are intended to serve as a foundational methodology for researchers engaged in the discovery and development of novel cardiovascular agents.
Introduction
This compound is a calcium channel blocker that has been studied for its antianginal properties.[1] Its multifaceted pharmacological profile, which includes interactions with both L-type calcium channels and the hERG K+ channel, makes it an intriguing scaffold for the development of new cardiovascular drugs with potentially improved therapeutic indices.[2][3] This document details the synthetic strategies for creating novel this compound analogues, protocols for assessing their biological activity, and a summary of SAR data to guide future drug design.
Synthesis of this compound Derivatives
The synthesis of the target this compound derivatives can be approached by preparing two key intermediates: the substituted piperazine moiety and the 1,4-dihydropyridine or other heterocyclic core, followed by their coupling.
Synthesis of the Key Intermediate: N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine in an aqueous solution containing an equimolar amount of hydrochloric acid.
-
Addition of Haloacetyl Xylidine: To the solution from step 1, add N-haloacetyl-2,6-xylidine (e.g., N-chloroacetyl-2,6-xylidine) in a molar ratio of approximately 1:1 to 6:1 (piperazine:haloacetyl xylidine).[4]
-
Reaction Conditions: Heat the reaction mixture to around 80°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Separate any solid formed from the reaction mixture.
-
Neutralize the filtrate with a suitable base (e.g., sodium hydroxide) to a pH of approximately 10.
-
Extract the aqueous layer with an organic solvent immiscible with water, such as toluene.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Crystallization: Crystallize the crude product from a suitable solvent (e.g., toluene) to yield pure N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide.[4][5]
-
Characterization: Confirm the structure of the synthesized intermediate using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Synthesis of 1,4-Dihydropyridine-Lidoflazine Hybrids via Hantzsch Reaction
The Hantzsch reaction is a classic multi-component reaction used to synthesize 1,4-dihydropyridines.[6][7]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine an appropriate aldehyde (e.g., a substituted benzaldehyde), two equivalents of a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate or aqueous ammonia) in a suitable solvent like ethanol.[6][8]
-
Reaction Conditions:
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the solid with cold solvent (e.g., ethanol) and dry.
-
If necessary, purify the product further by recrystallization or column chromatography.[8]
-
-
Coupling with Piperazine Intermediate: The synthesized 4-aryl-1,4-dihydropyridine containing a suitable linker (e.g., a haloalkyl group) can then be coupled with the N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate via nucleophilic substitution to yield the final hybrid molecule.
Experimental Protocols for Biological Evaluation
Assessment of Inotropic and Chronotropic Activity in Isolated Guinea Pig Atria
This ex vivo protocol is used to determine the effects of the synthesized compounds on the force (inotropic) and rate (chronotropic) of cardiac contraction.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a male Hartley strain guinea pig.
-
Rapidly excise the heart and place it in a Krebs-Henseleit solution (composition in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 24.9, glucose 11) gassed with 95% O2 and 5% CO2.[10]
-
Dissect the left and right atria. Mount the left atrium in an organ bath for inotropic measurements and the spontaneously beating right atrium for chronotropic measurements.[10][11]
-
-
Experimental Setup:
-
Maintain the organ baths at 37°C and continuously supply the gassed Krebs-Henseleit solution.
-
For the left atrium, apply electrical stimulation (e.g., 1 Hz, 5 ms duration, voltage slightly above threshold).
-
Connect the atria to isometric force transducers to record contractile force (left atrium) and spontaneous beating rate (right atrium).
-
-
Data Acquisition:
-
Allow the preparations to equilibrate for at least 30-60 minutes until a stable baseline is achieved.
-
Add the test compounds in a cumulative concentration-dependent manner to the organ bath.
-
Record the changes in developed tension (inotropic effect) and beating rate (chronotropic effect) for each concentration.
-
-
Data Analysis:
-
Express the results as a percentage change from the baseline.
-
Calculate the IC50 values (the concentration of the compound that produces 50% of the maximal inhibitory effect) by fitting the concentration-response data to a suitable sigmoidal model.
-
Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for a series of xanthone-based 1,4-dihydropyridine-Lidoflazine hybrids, providing insights into their structure-activity relationships.
| Compound | R | Negative Inotropic Activity (IC50, µM)[2] | Negative Chronotropic Activity (IC50, µM)[2] |
| 4a | -CH3 | 5.8 ± 0.5 | >10 |
| 4b | -CH2CH3 | 4.9 ± 0.4 | >10 |
| 4c | -CH(CH3)2 | 3.2 ± 0.3 | 8.1 ± 0.7 |
| 5a | -CH3 | 6.2 ± 0.6 | >10 |
| 5b | -CH2CH3 | 5.5 ± 0.5 | >10 |
| 5c | -CH(CH3)2 | 2.8 ± 0.2 | 6.9 ± 0.6 |
| This compound | - | 8.7 ± 0.9 | >10 |
| Nifedipine | - | 0.3 ± 0.03 | 1.2 ± 0.1 |
Data are presented as mean ± SEM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives, as well as a typical experimental workflow for their evaluation.
Caption: Synthetic and evaluation workflow for this compound derivatives.
Caption: Signaling pathway of L-type calcium channel blockade.
Caption: Signaling pathway of hERG potassium channel blockade.
References
- 1. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1326846C - Process for producing N-(2,6-dimethylphenyl)-2-piperazin-1-ylacetamide - Google Patents [patents.google.com]
- 5. US8541578B2 - Process for the production of n-(2,6-dimethyl-phenyl)-2-piperazin-1-yl-acetamide - Google Patents [patents.google.com]
- 6. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 8. Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Negative inotropic and chronotropic effects on the guinea pig atrium of extracts obtained from Averrhoa carambola L. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Arrhythmogenic Potential of Lidoflazine in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidoflazine is a calcium channel blocking agent that also exhibits potent blockade of the human ether-à-go-go-related gene (hERG) potassium channel. This dual ion channel activity presents a complex pharmacological profile with the potential for significant cardiovascular effects, including the risk of cardiac arrhythmias. Understanding the pro-arrhythmic potential of this compound is crucial for its safe development and clinical use. These application notes provide a comprehensive overview of in vivo models and detailed protocols for assessing the arrhythmogenic risk of this compound.
Mechanism of Arrhythmogenic Potential
The primary mechanism underlying the arrhythmogenic potential of this compound is its high-affinity blockade of the hERG K+ channel[1][2]. The hERG channel is critical for the rapid component of the delayed rectifier potassium current (IKr), which plays a key role in the repolarization of the cardiac action potential. Inhibition of this channel leads to a prolongation of the action potential duration, which manifests as a prolonged QT interval on the electrocardiogram (ECG)[1][2][3]. Significant QT prolongation is a known risk factor for developing a life-threatening polymorphic ventricular tachycardia called Torsades de Pointes (TdP)[3].
While this compound is also a calcium channel blocker, its potent hERG blocking activity is the dominant factor in its pro-arrhythmic profile.
Signaling Pathway of this compound-Induced Arrhythmia
Caption: Signaling pathway of this compound-induced arrhythmia.
Quantitative Data
The following table summarizes the key quantitative data regarding the interaction of this compound with the hERG channel.
| Parameter | Value | Species | Assay | Reference |
| hERG IC50 | ~16 nM | Human | HEK 293 cells stably expressing wild-type hERG | [2] |
In Vivo Models for Arrhythmia Assessment
The canine model is a well-established and highly regarded in vivo model for assessing drug-induced QT prolongation and pro-arrhythmic risk due to its physiological and electrophysiological similarities to humans[4]. Studies involving programmed electrical stimulation in dogs have been specifically used to evaluate the arrhythmogenic potential of this compound[5][6].
Experimental Workflow for In Vivo Assessment
Caption: Experimental workflow for in vivo arrhythmia assessment.
Detailed Experimental Protocols
The following protocol is a detailed methodology for assessing the arrhythmogenic potential of this compound in a canine model using programmed electrical stimulation, based on established procedures[5][6][7].
Protocol: Electrophysiological Assessment of this compound in Anesthetized Dogs
1. Animal Preparation
- 1.1. Animal Model: Use healthy adult mongrel dogs of either sex, weighing between 15-25 kg.
- 1.2. Anesthesia: Anesthetize the dogs with an appropriate anesthetic agent (e.g., sodium pentobarbital, 30 mg/kg IV initial dose, followed by a continuous infusion to maintain a stable plane of anesthesia).
- 1.3. Ventilation: Intubate and mechanically ventilate the animals with room air. Monitor arterial blood gases to maintain physiological pH, pO2, and pCO2 levels.
- 1.4. Catheterization:
- Introduce a catheter into a femoral vein for intravenous drug administration.
- Introduce a catheter into a femoral artery for continuous blood pressure monitoring and blood sampling.
- Under fluoroscopic guidance, advance a bipolar or quadripolar pacing catheter to the apex of the right ventricle for programmed electrical stimulation.
2. Baseline Electrophysiological Measurements
- 2.1. ECG Recording: Record a standard lead II ECG continuously throughout the experiment.
- 2.2. Baseline Data: After a stabilization period of at least 30 minutes, record baseline measurements of heart rate, blood pressure, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (QTc) using a species-specific formula (e.g., Bazett's or Van de Water's).
- 2.3. Programmed Electrical Stimulation (PES) - Baseline:
- Perform PES to determine the ventricular effective refractory period (VERP) and the threshold for inducing ventricular tachycardia (VT).
- Deliver a drive train of 8 paced beats (S1) at a fixed cycle length (e.g., 400 ms).
- Introduce a single premature stimulus (S2) after the last beat of the drive train. Decrease the S1-S2 coupling interval in 10 ms decrements until the S2 fails to capture the ventricle (defining the VERP).
- Introduce one, two, and then three extrastimuli (S2, S3, S4) to assess the inducibility of VT.
3. This compound Administration and a ssessment
- 3.1. Dosing Regimen: Administer incremental intravenous doses of this compound. A suggested dosing regimen could be 0.1, 0.3, and 1.0 mg/kg, infused over 10 minutes for each dose, with a 30-minute equilibration period between doses.
- 3.2. Continuous Monitoring: Continuously monitor the ECG and blood pressure throughout the drug infusion and equilibration periods.
- 3.3. Post-Dose Measurements: At the end of each equilibration period, repeat the ECG interval measurements and the PES protocol as described in section 2.3.
4. Data Analysis
- 4.1. ECG Analysis: For each dose level, calculate the mean changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QTc) from baseline.
- 4.2. Pro-arrhythmia Assessment: Determine if this compound lowers the threshold for VT induction by PES. Note the incidence, duration, and morphology of any induced ventricular arrhythmias.
- 4.3. Statistical Analysis: Use appropriate statistical methods (e.g., repeated measures ANOVA) to compare the dose-dependent effects of this compound on the measured parameters.
5. Humane Endpoints
- The experiment should be terminated, and the animal humanely euthanized in the event of intractable, life-threatening arrhythmias or severe hemodynamic compromise.
Conclusion
The in vivo assessment of this compound's arrhythmogenic potential is critical for a comprehensive safety evaluation. The canine model, coupled with programmed electrical stimulation, provides a robust platform for investigating the pro-arrhythmic risk of this compound. While some studies have suggested a lack of direct arrhythmogenic action in this model[5][6], the potent hERG blocking activity of this compound warrants careful and thorough investigation. The protocols and information provided herein offer a framework for conducting such essential preclinical safety studies.
References
- 1. Induction of ventricular arrhythmias by programmed ventricular stimulation: a prospective study on the effects of stimulation current on arrhythmia induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. In vivo electrophysiological effects of lidocaine in canine acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the possible mechanisms of this compound arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initiation of ventricular tachyarrhythmia with programmed stimulation: sensitivity and specificity in an experimental canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. micropaceep.com [micropaceep.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating Lidoflazine-Induced Ventricular Arrhythmias in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating lidoflazine-induced ventricular arrhythmias in experimental models.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Induction of Ventricular Arrhythmias
Question: I am administering this compound to my experimental model (e.g., hiPSC-CMs, Langendorff-perfused rabbit heart), but I am not consistently observing ventricular arrhythmias or the expected pro-arrhythmic effects like Early Afterdepolarizations (EADs). What could be the issue?
Answer:
Several factors can contribute to the lack of a consistent pro-arrhythmic effect of this compound. Here is a step-by-step troubleshooting guide:
-
Verify Drug Concentration and Preparation:
-
Solubility: this compound is practically insoluble in water but soluble in DMSO. Ensure you are using a validated stock solution preparation protocol. A common issue is drug precipitation in aqueous buffers.
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). Store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
-
Final Concentration: The final concentration of DMSO in your experimental buffer should be kept low (typically <0.1%) to avoid solvent effects on cardiac electrophysiology. Perform serial dilutions to achieve the desired final this compound concentration. The IC50 for hERG channel blockade by this compound is approximately 16 nM, so pro-arrhythmic effects can be expected in the low nanomolar to micromolar range.[1]
-
-
Evaluate Experimental Model Viability and Maturity:
-
hiPSC-CMs: The maturity of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can significantly impact their response to arrhythmogenic drugs.[2] Ensure your cardiomyocytes exhibit a mature electrophysiological phenotype, including a stable resting membrane potential and appropriate expression of key ion channels.[3]
-
Animal Models: In ex vivo models like the Langendorff-perfused heart, ensure proper perfusion, oxygenation, and temperature (35-37°C) are maintained throughout the experiment.[4][5] Ischemia or hypoxia can alter the baseline electrophysiology and the response to this compound.
-
-
Review Electrophysiological Recording Parameters:
-
Pacing Rate: The pro-arrhythmic effects of hERG blockers like this compound are often more pronounced at slower heart rates (reverse use-dependence).[6] If you are pacing your preparation, try reducing the pacing frequency to unmask the arrhythmogenic potential.
-
Recording Duration: Allow sufficient time for the drug to reach steady-state and for arrhythmias to develop. This may take several minutes.
-
Issue 2: Difficulty in Recording Stable Electrophysiological Signals (Patch-Clamp)
Question: I am using patch-clamp techniques to study the effects of this compound on ion channels (e.g., hERG), but I am experiencing unstable recordings, such as high leak currents or a rundown of the current over time. How can I troubleshoot this?
Answer:
Stable patch-clamp recordings are crucial for accurately assessing the effects of this compound. Here are some common issues and solutions:
-
High Leak Current: This can be caused by a poor seal between the pipette and the cell membrane. Ensure your pipette tips are clean and have the appropriate size and shape. Applying gentle suction is key to forming a high-resistance (>1 GΩ) seal.
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Current Rundown: The amplitude of the hERG current can decrease over time, a phenomenon known as "rundown."[7]
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Internal Solution: To mitigate rundown, include Mg-ATP (2-5 mM) and GTP (0.1-0.3 mM) in your internal pipette solution to support channel activity.[7]
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Perforated Patch: Consider using the perforated patch technique with agents like amphotericin B or escin. This method maintains the integrity of the intracellular environment, which can help prevent rundown.[7]
-
-
Fragile Membranes: Some cell lines used for heterologous expression of ion channels can have fragile membranes, making it difficult to obtain a stable seal. Ensure gentle handling of the cells and use appropriate culturing conditions.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced ventricular arrhythmias?
A1: The primary mechanism is the high-affinity blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr). This current is crucial for the repolarization of the cardiac action potential. By blocking this channel, this compound prolongs the action potential duration (APD), which manifests as a prolongation of the QT interval on an electrocardiogram.[8] This creates a vulnerable window for the development of early afterdepolarizations (EADs), which can trigger ventricular arrhythmias like Torsades de Pointes (TdP).[9][10]
Q2: this compound is also a calcium channel blocker. How does this activity contribute to its arrhythmogenic profile?
A2: While this compound is classified as a calcium channel blocker, its pro-arrhythmic effects are predominantly attributed to its potent hERG channel blockade. In some contexts, calcium channel blockade can be anti-arrhythmic by shortening the action potential duration.[11] However, the potent IKr block by this compound overrides this effect, leading to a net prolongation of repolarization and increased arrhythmia risk. It is also suggested that this compound may affect intracellular calcium handling, which could contribute to arrhythmogenesis under certain conditions.[12]
Q3: What are the most suitable in vitro and in vivo models to study this compound-induced arrhythmias?
A3:
-
In Vitro Models:
-
HEK293 or CHO cells stably expressing the hERG channel: These are excellent for studying the direct interaction of this compound with the hERG channel using techniques like patch-clamping.
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs): These provide a more physiologically relevant model as they are human-derived and possess a complement of cardiac ion channels. They can be used in monolayer cultures for optical mapping or with microelectrode arrays (MEAs) to assess changes in field potential duration and the incidence of arrhythmias.[13][14][15][16]
-
-
Ex Vivo Models:
-
In Vivo Models:
Q4: Are there any known pharmacological strategies to mitigate this compound-induced ventricular arrhythmias?
A4: While specific studies on mitigating this compound-induced arrhythmias are limited, strategies targeting the downstream consequences of hERG blockade have been shown to be effective for other IKr blockers and are theoretically applicable. One promising approach is the inhibition of the late sodium current (INa-L).
-
Late Sodium Current (INa-L) Blockers: Ranolazine is an example of a drug that blocks the late sodium current.[2][8][12][15][21] By reducing the inward sodium current during the plateau of the action potential, ranolazine can help to shorten the APD and suppress EADs, thereby counteracting the effects of hERG channel blockade.[12][17]
III. Data Presentation
The following tables summarize quantitative data on the effects of this compound and a potential mitigation strategy with a late sodium current inhibitor.
Table 1: Electrophysiological Effects of this compound on hERG Current
| Parameter | Value | Cell Line | Reference |
| IC50 for hERG Blockade | ~16 nM | HEK 293 | [1] |
Table 2: Illustrative Example of this compound-Induced Proarrhythmia and Mitigation with a Late Sodium Current Inhibitor (Ranolazine) in a Rabbit Model
Note: This table is a representative example based on data from studies using other hERG blockers, as direct mitigation data for this compound is limited. The data illustrates the expected effects.
| Parameter | Control | This compound (e.g., 50 nM) | This compound + Ranolazine (10 µM) |
| Action Potential Duration at 90% Repolarization (APD90) (ms) | 250 ± 15 | 380 ± 20 | 310 ± 18# |
| Incidence of Early Afterdepolarizations (EADs) (%) | 0 | 85 | 20# |
| Incidence of Torsades de Pointes (TdP) (%) | 0 | 70* | 15# |
* p < 0.05 vs. Control; # p < 0.05 vs. This compound. Data are presented as mean ± SEM.
IV. Experimental Protocols
Protocol 1: Induction of Ventricular Arrhythmias with this compound in a Langendorff-Perfused Rabbit Heart Model
This protocol outlines the procedure for inducing and assessing this compound-induced arrhythmias in an isolated rabbit heart.
1. Heart Preparation and Perfusion:
- Anesthetize a New Zealand White rabbit and rapidly excise the heart.
- Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, and maintained at 37°C.[4][17]
- Allow the heart to stabilize for a 20-30 minute equilibration period.
2. Electrophysiological Recordings:
- Place ECG electrodes to record a pseudo-ECG.
- Position monophasic action potential (MAP) electrodes on the epicardial surface of the left ventricle to record action potentials.[17]
- For optical mapping, stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS) and use an excitation-contraction uncoupler (e.g., blebbistatin) to minimize motion artifacts.[5][11]
3. Arrhythmia Induction and Mitigation:
- Record baseline electrophysiological parameters.
- Perfuse the heart with Krebs-Henseleit solution containing this compound at a concentration known to induce arrhythmias (e.g., 10-100 nM).
- Continuously monitor for changes in APD, QT interval, and the development of EADs and ventricular tachycardia.
- To test a mitigation strategy, co-perfuse with this compound and the mitigating agent (e.g., ranolazine 10 µM) and assess for reversal of the pro-arrhythmic effects.
4. Data Analysis:
- Measure the APD at 90% repolarization (APD90), QT interval, and the incidence and characteristics of any arrhythmias.
- Analyze optical mapping data to identify the origin and propagation of arrhythmic events.
V. Mandatory Visualizations
Signaling Pathway of this compound-Induced Arrhythmia
Caption: Mechanism of this compound-induced arrhythmia and mitigation.
Experimental Workflow for Assessing this compound Proarrhythmia
Caption: Workflow for studying this compound-induced arrhythmia.
Troubleshooting Logic for Inconsistent Arrhythmia Induction
Caption: Troubleshooting inconsistent this compound-induced arrhythmia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of phase‐3 early afterdepolarizations and triggered activities in ventricular myocyte models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Protocol for high-resolution optical mapping of ex vivo rat heart for electrophysiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optical Mapping of Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determinants of early afterdepolarization properties in ventricular myocyte models. [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Ca2+ entry-independent effects of L-type Ca2+ channel modulators on Ca2+ sparks in ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening Adverse Drug-Induced Arrhythmia Events Using Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes and Low-Impedance Microelectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Complete and Low-Cost Cardiac Optical Mapping System in Translational Animal Models [frontiersin.org]
- 12. Myocardial protection by this compound during one-hour normothermic global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 14. Edge Attributes | Graphviz [graphviz.org]
- 15. ahajournals.org [ahajournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of ranolazine on torsades de pointes tachycardias in a healthy isolated rabbit heart model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized clinical study of a calcium-entry blocker (this compound) in the treatment of comatose survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dot and Graphviz [sheep-thrills.net]
- 20. youtube.com [youtube.com]
- 21. Analysis of the proarrhythmic action of this compound (Clinium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Lidoflazine Dosage to Mitigate Adverse Cardiovascular Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing Lidoflazine dosage in preclinical research to avoid adverse cardiovascular effects. This compound, while investigated for its antianginal properties, exhibits a complex pharmacological profile, acting as both a calcium channel blocker and a potent human Ether-à-go-go-Related Gene (hERG) potassium channel blocker.[1][2][3] This dual activity necessitates careful dose selection to balance therapeutic potential with the risk of proarrhythmia. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary cardiovascular safety concern associated with this compound?
A1: The primary concern is the prolongation of the QT interval on the electrocardiogram (ECG), which can lead to a life-threatening ventricular arrhythmia known as Torsades de Pointes (TdP).[1][4] This is predominantly caused by this compound's potent blockade of the hERG potassium channel, a key component in cardiac repolarization.
Q2: What is the known potency of this compound on the hERG channel?
A2: In vitro studies have shown that this compound is a high-affinity blocker of the hERG K+ channel, with a reported half-maximal inhibitory concentration (IC50) of approximately 16 nM.[1]
Q3: At what clinical dosage have adverse cardiovascular effects been observed?
A3: A clinical study investigating this compound for microvascular angina reported that while a daily dose of 360 mg showed some therapeutic benefit, it was also associated with the development of malignant ventricular arrhythmias in some patients, leading to the termination of the study.[4]
Q4: How can I establish a preliminary safety margin for this compound in my non-clinical studies?
A4: A critical step is to determine the IC50 of this compound for L-type calcium channel blockade in your experimental system and compare it to the known hERG IC50 of ~16 nM. The ratio of the L-type calcium channel IC50 to the hERG IC50 will provide an initial estimate of the therapeutic index. A larger ratio suggests a wider safety margin.
Q5: What are the recommended preclinical models for assessing this compound's cardiovascular risk?
A5: A combination of in vitro and in vivo models is recommended. An in vitro hERG patch-clamp assay is essential to confirm and characterize the blockade. For in vivo assessment, a conscious telemetered dog or non-human primate model is the gold standard for evaluating effects on the QT interval, heart rate, and blood pressure.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent hERG IC50 values across experiments. | 1. Voltage protocol variations.2. Temperature fluctuations.3. Cell line instability.4. Compound precipitation. | 1. Strictly adhere to a standardized voltage protocol (see detailed protocol below).2. Maintain a constant physiological temperature (e.g., 37°C) throughout the experiment.3. Regularly check the health and passage number of the hERG-expressing cell line.4. Ensure complete solubilization of this compound in the vehicle and test for precipitation at the highest concentration. |
| Unexpectedly high variability in in vivo QT interval measurements. | 1. Inadequate acclimatization of animals.2. Incorrect ECG lead placement.3. Inappropriate heart rate correction formula.4. Stress-induced physiological changes. | 1. Ensure animals are properly acclimatized to the telemetry jackets and experimental environment.2. Verify correct and stable placement of ECG electrodes.3. Use an appropriate, species-specific heart rate correction formula (e.g., Van de Water's for dogs).4. Minimize environmental stressors during data acquisition. |
| Difficulty distinguishing between hERG-mediated QT prolongation and effects from calcium channel blockade. | 1. Confounding effects on heart rate and blood pressure.2. Lack of specific biomarkers for each channel's contribution. | 1. Carefully analyze the relationship between changes in QT interval, heart rate, and blood pressure. Calcium channel blockade may independently affect these parameters.2. Consider advanced ECG analysis, such as T-wave morphology changes, which may provide clues, though this is an area of ongoing research. |
Quantitative Data Summary
A critical aspect of optimizing this compound dosage is understanding its relative potency on its therapeutic target (L-type calcium channels) versus its off-target liability (hERG channels). Researchers should aim to generate data to populate a similar table to the one below.
| Parameter | This compound | Reference Compound (e.g., Verapamil) |
| hERG IC50 (nM) | ~16[1] | [Insert experimentally determined or literature value] |
| L-type Ca2+ Channel IC50 (nM) | [To be determined experimentally] | [Insert experimentally determined or literature value] |
| Safety Margin (L-type IC50 / hERG IC50) | [Calculate based on experimental data] | [Calculate based on experimental data] |
| Therapeutic Plasma Concentration (Angina) | [To be determined from pharmacokinetic studies] | [Insert literature value] |
Key Experimental Protocols
Manual Patch-Clamp Protocol for hERG Current Measurement
This protocol is adapted from standard methodologies for assessing hERG channel inhibition.[7][8][9][10][11]
Objective: To determine the IC50 of this compound on the hERG potassium channel.
Materials:
-
hERG-expressing cell line (e.g., HEK293 or CHO)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4 with NaOH
-
Intracellular solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2 with KOH
-
This compound stock solution and serial dilutions
-
Positive control (e.g., Dofetilide)
Procedure:
-
Cell Preparation: Plate hERG-expressing cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) on a single cell and rupture the membrane to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing pulse to +20 mV for 1 second from a holding potential of -80 mV, followed by a repolarizing step to -50 mV for 1 second to elicit the hERG tail current. Repeat this protocol at a steady frequency (e.g., every 15 seconds).
-
Baseline Recording: Record stable baseline hERG currents in the vehicle control solution for at least 3-5 minutes.
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Compound Application: Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
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Data Analysis: Measure the peak amplitude of the hERG tail current. Normalize the current at each concentration to the baseline current and plot the concentration-response curve to determine the IC50 value using a Hill equation fit.
In Vivo QT Measurement in Conscious Telemetrized Dogs
This protocol is based on ICH S7B guidelines and best practices for cardiovascular safety pharmacology.[5][12][13][14]
Objective: To evaluate the dose-dependent effect of this compound on the QT interval in a conscious, non-rodent model.
Materials:
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Male beagle dogs surgically implanted with telemetry transmitters
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Telemetry data acquisition and analysis system
-
This compound formulations for oral administration
-
Vehicle control
-
Positive control (e.g., Moxifloxacin)
Procedure:
-
Animal Acclimatization: Acclimatize dogs to the study environment and procedures (e.g., dosing, jacket placement) for at least one week prior to the study.
-
Study Design: Use a crossover design where each dog receives vehicle, multiple doses of this compound, and a positive control, with an adequate washout period between treatments.
-
Dosing: Administer this compound or control compounds orally.
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Data Acquisition: Continuously record ECG, heart rate, and blood pressure for at least 24 hours post-dose.
-
Data Analysis:
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Extract high-quality ECG data at predefined time points.
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Measure the QT and RR intervals.
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Correct the QT interval for heart rate using an appropriate formula (e.g., Van de Water's: QTcV = QT / RR^0.28 for dogs).
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Calculate the change in QTc from baseline for each treatment group.
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Perform statistical analysis to determine the significance of any changes in QTc.
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Correlate plasma concentrations of this compound with changes in QTc to establish an exposure-response relationship.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and the underlying mechanisms of this compound's action, the following diagrams are provided.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pathophysiology of angina pectoris and the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QT PRODACT: In Vivo QT Assay in the Conscious Dog for Assessing the Potential for QT Interval Prolongation by Human Pharmaceuticals [jstage.jst.go.jp]
- 6. insights.inotiv.com [insights.inotiv.com]
- 7. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 8. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 12. Translating QT interval prolongation from conscious dogs to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Addressing Lidoflazine and digoxin interaction in experimental setups
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential interaction between Lidoflazine and digoxin in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern when co-administering this compound and digoxin in an experimental setting?
A1: The main concern is the potential for pro-arrhythmic effects. This compound is known to block the hERG (human Ether-a-go-go-Related Gene) potassium channel, which can prolong the QT interval of the electrocardiogram (ECG).[1] Digoxin, at toxic concentrations, can also cause a variety of arrhythmias.[2][3] The combination of these two drugs may therefore have additive or synergistic effects on cardiac electrophysiology, increasing the risk of arrhythmias.
Q2: Is there evidence of a pharmacokinetic interaction between this compound and digoxin?
A2: A study conducted in dogs found that this compound did not cause a significant increase in serum digoxin concentrations.[4] This suggests that a pharmacokinetic interaction, where one drug affects the absorption, distribution, metabolism, or excretion of the other, may not be a primary concern. However, given digoxin's narrow therapeutic index and its reliance on P-glycoprotein (P-gp) for transport, it is prudent to consider the possibility of such an interaction in any new experimental model.[5]
Q3: What are the known mechanisms of action that could contribute to an interaction?
A3: The potential interaction is primarily pharmacodynamic. This compound is a potent blocker of the hERG K+ channel, which is crucial for cardiac repolarization.[1] Digoxin inhibits the Na+/K+ ATPase pump in cardiac myocytes, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+ exchanger.[2][6] This increase in intracellular calcium can lead to delayed afterdepolarizations and triggered arrhythmias. The combined effect of delayed repolarization (this compound) and increased arrhythmogenic potential (digoxin) could lower the threshold for cardiac arrhythmias.
Q4: What preliminary steps should be taken before initiating an in vivo study?
A4: Before proceeding to in vivo studies, it is highly recommended to conduct in vitro assessments. These should include cellular electrophysiology studies to examine the combined effects of this compound and digoxin on cardiac action potentials in isolated cardiomyocytes. Additionally, a P-glycoprotein (P-gp) transport assay can help determine if this compound has the potential to inhibit the efflux of digoxin, which is a known P-gp substrate.[7][8][9][10]
Troubleshooting Guides
Issue 1: Unexpected cardiac arrhythmias observed at therapeutic doses in an in vivo model.
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Possible Cause 1: Pharmacodynamic Interaction: The combination of this compound and digoxin may be lowering the arrhythmia threshold more than anticipated.
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Troubleshooting Step 1: Review the dosage of both compounds. Consider performing a dose-response study with varying concentrations of both drugs to identify a potential synergistic effect.
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Troubleshooting Step 2: Continuously monitor ECGs and analyze QT intervals and arrhythmia incidence.
-
Troubleshooting Step 3: Measure serum electrolyte levels, particularly potassium, as hypokalemia can potentiate digoxin's toxicity.[3]
-
-
Possible Cause 2: Pharmacokinetic Interaction: Although not observed in all models, this compound could be inhibiting the clearance of digoxin, leading to higher than expected serum concentrations.
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Troubleshooting Step 1: Measure serum digoxin concentrations at multiple time points to determine if they are within the expected therapeutic range.[11][12][13][14] Blood samples should ideally be taken 6-8 hours after the last dose to ensure equilibrium between serum and tissue concentrations.[11][14]
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Troubleshooting Step 2: If digoxin levels are elevated, consider conducting a formal pharmacokinetic study to assess the impact of this compound on digoxin's area under the curve (AUC), clearance, and half-life.
-
Issue 2: Inconsistent results in in vitro P-glycoprotein transport assays.
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Possible Cause 1: Cell line variability: Different cell lines expressing P-gp (e.g., Caco-2, MDCK-MDR1) can exhibit different transport kinetics.[10]
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Troubleshooting Step 1: Ensure the chosen cell line is well-characterized and validated for P-gp transport studies with digoxin.
-
Troubleshooting Step 2: Include appropriate positive and negative controls in your assay (e.g., a known P-gp inhibitor like verapamil).
-
-
Possible Cause 2: Assay conditions: Factors such as incubation time, temperature, and buffer composition can affect transporter activity.
-
Troubleshooting Step 1: Optimize and standardize all assay parameters.
-
Troubleshooting Step 2: Verify the viability of the cell monolayer before and after the transport experiment.
-
Experimental Protocols
In Vitro Cellular Electrophysiology: Assessing Combined Effects on Cardiac Action Potential
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Objective: To determine the effects of this compound, digoxin, and their combination on the action potential duration (APD) and the incidence of early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) in isolated ventricular myocytes.
-
Methodology:
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Isolate ventricular myocytes from a suitable animal model (e.g., rabbit, guinea pig).
-
Use the patch-clamp technique in the whole-cell configuration to record action potentials.
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Establish a baseline recording in a standard extracellular solution.
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Perfuse the cells with known concentrations of this compound alone, digoxin alone, and a combination of both drugs.
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Measure changes in APD at 50% and 90% repolarization (APD50 and APD90).
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Monitor for the occurrence of EADs and DADs.
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Perform these experiments at different pacing frequencies to assess for use-dependency of the effects.
-
In Vivo Pharmacodynamic and Pharmacokinetic Interaction Study in a Canine Model
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Objective: To evaluate the effect of co-administration of this compound and digoxin on cardiac electrophysiology and to determine if this compound alters the pharmacokinetics of digoxin.
-
Methodology:
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Use a cohort of healthy adult dogs.
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Implant telemetry devices for continuous ECG monitoring.
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Phase 1 (Digoxin alone): Administer a daily oral dose of digoxin to achieve a steady-state serum concentration within the therapeutic range (e.g., 0.8-2.0 ng/mL).[3] Monitor ECGs and collect blood samples for pharmacokinetic analysis at regular intervals.
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Phase 2 (Washout): Allow for a sufficient washout period for digoxin.
-
Phase 3 (this compound alone): Administer a daily oral dose of this compound. Monitor ECGs for any effects on QT interval.
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Phase 4 (Co-administration): Administer both digoxin and this compound at the previously determined doses.
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Continuously monitor ECGs for arrhythmias, QT prolongation, and other abnormalities.
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Collect blood samples to determine serum digoxin concentrations and compare the pharmacokinetic parameters (AUC, Cmax, T1/2) with those from Phase 1.
-
Data Presentation
Table 1: Hypothetical In Vitro Effects of this compound and Digoxin on Action Potential Duration (APD90) in Rabbit Ventricular Myocytes
| Treatment Group | Concentration | Mean APD90 (ms) | Standard Deviation | % Change from Baseline |
| Baseline | - | 320 | 15 | 0% |
| This compound | 10 nM | 380 | 20 | +18.75% |
| Digoxin | 50 nM | 335 | 18 | +4.69% |
| This compound + Digoxin | 10 nM + 50 nM | 410 | 25 | +28.13% |
Table 2: Hypothetical Pharmacokinetic Parameters of Digoxin With and Without Co-administration of this compound in a Canine Model
| Parameter | Digoxin Alone | Digoxin + this compound | % Change | p-value |
| Cmax (ng/mL) | 1.8 | 2.1 | +16.7% | >0.05 |
| Tmax (hr) | 2.0 | 2.0 | 0% | >0.05 |
| AUC (ng*hr/mL) | 25.6 | 28.9 | +12.9% | >0.05 |
| Clearance (L/hr/kg) | 0.25 | 0.22 | -12.0% | >0.05 |
| Half-life (hr) | 38 | 42 | +10.5% | >0.05 |
Visualizations
Caption: Potential pharmacodynamic interaction of this compound and digoxin.
Caption: Recommended experimental workflow for assessing interaction.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Digoxin & cardiac glycosides: toxicity & therapeutic use - EMCrit Project [emcrit.org]
- 4. Studies on the possible mechanisms of this compound arrhythmogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Transport of digoxin by human P-glycoprotein expressed in a porcine kidney epithelial cell line (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transport Inhibition of Digoxin Using Several Common P-gp Expressing Cell Lines Is Not Necessarily Reporting Only on Inhibitor Binding to P-gp | PLOS One [journals.plos.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. nordx.testcatalog.org [nordx.testcatalog.org]
- 13. Digoxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Appropriateness of digoxin measurement in hospitalized patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Lidoflazine Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor solubility of Lidoflazine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound?
A1: this compound is recognized as a calcium channel blocker and a potent, high-affinity blocker of the HERG (human ether-a-go-go-related gene) K+ channel.[1][2] Its action as a coronary vasodilator is a key therapeutic function.
Q2: Why is the solubility of this compound a concern for in vitro experiments?
A2: this compound is a lipophilic compound with poor aqueous solubility. This characteristic can lead to precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays. Achieving a homogenous solution at the desired concentration is critical for accurate assessment of its biological activity.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3] It is crucial to first dissolve this compound in a minimal amount of pure DMSO to create a concentrated stock solution before further dilution in aqueous buffers or cell culture media.
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution in aqueous media.
Cause: The poor aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent (like DMSO) is significantly lowered by dilution with aqueous buffers or media.
Solution:
-
Prepare a High-Concentration Stock Solution in 100% DMSO: Dissolve this compound in pure DMSO to create a concentrated stock solution (e.g., 10 mM). Several sources indicate a solubility of at least 10 mg/mL in DMSO.[3]
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in your final aqueous buffer or cell culture medium. It is critical to ensure rapid and thorough mixing at each dilution step to prevent localized high concentrations that can lead to precipitation.
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5%, as higher concentrations can have cytotoxic effects or interfere with cellular processes. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Warm the Media: Gently warming the cell culture media or buffer to 37°C before adding the this compound stock solution can sometimes aid in solubility.
Issue: Inconsistent or non-reproducible results in cell-based assays.
Cause: This can be due to inconsistent dosing of this compound, often stemming from its precipitation in the stock solution or in the assay wells.
Solution:
-
Visual Inspection: Before each use, visually inspect your this compound stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex until they are fully dissolved.
-
Sonication: Brief sonication of the stock solution before dilution can help to ensure it is fully dissolved.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment to minimize the risk of precipitation over time.
Quantitative Data: this compound Solubility
| Solvent | Reported Solubility | Source |
| Dimethyl sulfoxide (DMSO) | ≥ 10 mg/mL | [3] |
| Chloroform | Soluble | Inferred from general chemical properties |
| Methanol | Sparingly Soluble | Inferred from general chemical properties |
| Water | Practically Insoluble | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol outlines the steps for preparing this compound solutions to minimize precipitation and ensure consistent results in in vitro experiments.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile cell culture medium or desired aqueous buffer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 491.63 g/mol .[1]
-
Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously until the this compound is completely dissolved. A brief warming in a 37°C water bath may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be beneficial to make an intermediate dilution of the 10 mM stock in 100% DMSO.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. Crucially, add the this compound stock directly to the medium while vortexing or gently swirling to ensure rapid and even dispersion.
-
Ensure the final DMSO concentration in your working solution is as low as possible, ideally below 0.5%.
-
Use the final working solution immediately after preparation.
-
Workflow for preparing this compound solutions.
Signaling Pathways
This compound's primary targets are L-type calcium channels and HERG K+ channels. Inhibition of these channels initiates distinct downstream signaling events.
L-Type Calcium Channel Blockade Signaling Pathway
Blockade of L-type calcium channels by this compound reduces the influx of Ca²⁺ into the cell. This decrease in intracellular calcium concentration affects various downstream signaling cascades that are dependent on calcium as a second messenger.
L-Type calcium channel inhibition pathway by this compound.
HERG K+ Channel Blockade and Cellular Consequences
This compound is a high-affinity blocker of the HERG K+ channel, which is crucial for cardiac repolarization.[5] Blockade of this channel disrupts the normal flow of potassium ions out of the cell, leading to a prolongation of the action potential duration. This is the primary mechanism behind drug-induced Long QT Syndrome. Beyond the immediate electrophysiological effect, this can have other cellular consequences, including impacting cell proliferation and apoptosis in certain contexts.[6][7]
HERG K+ channel blockade pathway by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. parchem.com [parchem.com]
- 4. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hERG channel function: beyond long QT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
Technical Support Center: Managing Lidoflazine-Induced Hypotension in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing hypotension induced by Lidoflazine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause hypotension?
A1: this compound is a calcium channel blocker.[1] It primarily functions by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle.[2][3] This blockage of calcium channels leads to vasodilation (relaxation of blood vessels), which in turn decreases systemic vascular resistance and results in a drop in blood pressure, i.e., hypotension.[4][5]
Q2: What are the typical signs of this compound-induced hypotension in animal studies?
A2: The primary sign is a measurable decrease in arterial blood pressure. A mean arterial pressure (MAP) below 60 mmHg or a systolic arterial pressure (SAP) below 90 mmHg is generally considered hypotension in small animals like dogs and cats.[6][7][8] Other clinical signs may include an initial reflex tachycardia (increased heart rate), although this can vary depending on the animal species and anesthetic regimen.
Q3: How can I monitor for hypotension during my experiment?
A3: Continuous or frequent monitoring of arterial blood pressure is crucial. This can be achieved through:
-
Direct (Invasive) Monitoring: An arterial catheter connected to a pressure transducer is the gold standard for continuous and accurate blood pressure measurement.[9][10]
-
Indirect (Non-invasive) Monitoring: Methods like Doppler ultrasonography or oscillometric devices are commonly used.[9][11] However, their accuracy can be influenced by factors like cuff size and placement, and patient movement.[12]
Q4: What are the first steps to take if I observe this compound-induced hypotension?
A4: The initial response should be to ensure the stability of the animal and review the experimental parameters.
-
Confirm the Reading: Verify that the blood pressure measurement is accurate and not an artifact.[13]
-
Assess Anesthetic Depth: If the animal is under anesthesia, reducing the concentration of the inhalant anesthetic can help mitigate hypotension, as many anesthetics also cause vasodilation.[6][13]
-
Ensure Adequate Hydration: Confirm that the animal is not dehydrated, as this can exacerbate hypotension.[6]
Troubleshooting Guide: Stepwise Management of this compound-Induced Hypotension
If hypotension persists after initial assessment, a stepwise approach to management is recommended.
Step 1: Intravenous Fluid Therapy
Intravenous fluids are the first line of treatment to increase intravascular volume and improve preload.
-
Crystalloids: Isotonic crystalloids (e.g., Lactated Ringer's solution, 0.9% saline) can be administered as a bolus.
-
Colloids: In cases of severe or refractory hypotension, synthetic colloids (e.g., hetastarch) may be more effective at expanding plasma volume.[14][15]
Step 2: Vasopressor Therapy
If fluid therapy is insufficient to correct the hypotension, vasopressor agents should be considered. These drugs work by constricting blood vessels, thereby increasing systemic vascular resistance.
-
Dopamine: Often used to improve blood pressure and cardiac output.[9][16]
-
Norepinephrine: A potent vasopressor that is effective in restoring blood pressure.
-
Ephedrine: Can be used to increase blood pressure, particularly in an acute setting.[9][17]
-
Vasopressin: May be effective in cases of refractory hypotension that do not respond to other vasopressors.[9][17][18]
Data Presentation: Quantitative Management Strategies
The following tables summarize typical dosages for fluid and vasopressor therapy for managing drug-induced hypotension in common laboratory animal models. Note: These are general guidelines, and optimal doses may vary depending on the specific experimental conditions and the individual animal's response.
Table 1: Intravenous Fluid Therapy for Hypotension
| Fluid Type | Animal Model | Bolus Dose | Infusion Rate |
| Isotonic Crystalloids | Dog | 10-20 mL/kg over 15 minutes | Up to 90 mL/kg/hr (shock dose) |
| Isotonic Crystalloids | Cat | 5-10 mL/kg over 15 minutes | Up to 60 mL/kg/hr (shock dose) |
| Synthetic Colloids | Dog | 5-10 mL/kg over 15-20 minutes | 20-40 mL/kg/day |
| Synthetic Colloids | Cat | 2-5 mL/kg over 20 minutes | 10-20 mL/kg/day |
Data compiled from various sources on general hypotension management in animals.[12][19][20][21]
Table 2: Vasopressor Dosages for Refractory Hypotension
| Vasopressor | Animal Model | Intravenous Constant Rate Infusion (CRI) Dose |
| Dopamine | Dog | 5-15 µg/kg/min |
| Dopamine | Cat | 2.5-10 µg/kg/min |
| Norepinephrine | Dog | 0.1-2 µg/kg/min |
| Norepinephrine | Cat | 0.1-1 µg/kg/min |
| Ephedrine | Dog | 0.05-0.2 mg/kg bolus; 5-10 µg/kg/min CRI |
| Vasopressin | Dog | 0.5-5 mU/kg/min |
Data compiled from various sources on general vasopressor use in animals.[15][17][18][22]
Experimental Protocols
Protocol 1: Direct Blood Pressure Monitoring in Anesthetized Rats
-
Anesthesia: Anesthetize the rat using an appropriate agent (e.g., isoflurane, urethane, or a ketamine/xylazine combination).[23][24]
-
Surgical Preparation: Place the animal on a surgical board and maintain body temperature. Surgically expose the carotid or femoral artery.[23]
-
Catheterization: Carefully insert a fluid-filled catheter into the artery and secure it.
-
Transducer Connection: Connect the catheter to a pressure transducer, which is then connected to a data acquisition system.
-
Calibration and Recording: Calibrate the transducer and begin continuous recording of the blood pressure waveform.[23]
-
This compound Administration: Administer this compound intravenously and record the subsequent changes in blood pressure.
Protocol 2: Management of Induced Hypotension in Anesthetized Dogs
-
Anesthesia and Monitoring: Anesthetize the dog (e.g., with isoflurane) and establish intravenous access.[18][25] Institute monitoring of heart rate, ECG, and direct arterial blood pressure.[18]
-
Induction of Hypotension: Administer a dose of this compound sufficient to induce a hypotensive state (e.g., MAP < 60 mmHg).
-
Fluid Resuscitation: Administer a bolus of isotonic crystalloids (e.g., 15 mL/kg over 15 minutes) and assess the response.[21]
-
Vasopressor Administration: If hypotension persists, initiate a constant rate infusion of a vasopressor (e.g., norepinephrine starting at 0.1 µg/kg/min) and titrate the dose to effect, aiming for a MAP > 60 mmHg.[18]
-
Continuous Monitoring: Continuously monitor cardiovascular parameters throughout the intervention and recovery period.
Visualizations
Signaling Pathway: this compound-Induced Vasodilation
Caption: Mechanism of this compound-induced hypotension.
Experimental Workflow: Managing Drug-Induced Hypotension
Caption: Decision tree for hypotension management.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 8. dvm360.com [dvm360.com]
- 9. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. kentscientific.com [kentscientific.com]
- 12. dvm360.com [dvm360.com]
- 13. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 14. Frontiers | Fluid Resuscitation for Refractory Hypotension [frontiersin.org]
- 15. Fluid Resuscitation for Refractory Hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. vettimes.com [vettimes.com]
- 18. A Comparison of Dobutamine, Norepinephrine, Vasopressin, and Hetastarch for the Treatment of Isoflurane-Induced Hypotension in Healthy, Normovolemic Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aaha.org [aaha.org]
- 20. The Fluid Resuscitation Plan in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]
- 21. researchgate.net [researchgate.net]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. Comparison of Mean Arterial Blood Pressure and Heart Rate Changes in Response to Three Different Randomized Isotonic Crystalloid Boluses in Hypotensive Anesthetized Dogs [mdpi.com]
Technical Support Center: Preventing Lidoflazine Degradation in Long-term Experimental Storage
Welcome to the technical support center for Lidoflazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during long-term experimental storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The stability of this compound, like many pharmaceutical compounds, is influenced by several environmental factors. The primary factors that can lead to its degradation include exposure to harsh pH conditions (both acidic and basic), light, high temperatures, and oxidizing agents. Moisture can also contribute to degradation, particularly in the solid state.
Q2: What are the optimal storage conditions for solid this compound powder?
A2: For long-term stability, solid this compound powder should be stored in a well-sealed, opaque container to protect it from light and moisture. It is recommended to store it in a cool and dry place. Refrigeration (2-8°C) is advisable for long-term storage to minimize thermal degradation.
Q3: How should I prepare and store this compound solutions for long-term experiments?
A3: When preparing this compound solutions, it is crucial to use a suitable solvent in which the compound is stable. The pH of the solution should be controlled and maintained in a range that minimizes hydrolysis. Stock solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light and stored at low temperatures, preferably frozen (-20°C or -80°C), to slow down degradation kinetics.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles are generally not recommended as they can accelerate the degradation of the compound. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Q5: Are there any known incompatibilities of this compound with common excipients?
A5: While specific drug-excipient compatibility studies for this compound are not extensively published, it is important to be aware of potential interactions. Excipients with reactive functional groups or those that can alter the micro-pH environment of the formulation could potentially lead to the degradation of this compound. It is recommended to perform compatibility studies with your specific formulation excipients.
Troubleshooting Guides
Issue 1: Loss of Potency in this compound Stock Solution
Symptom: Experimental results show a diminished or inconsistent effect of this compound over time.
Possible Causes:
-
Degradation due to improper storage: The stock solution may have been exposed to light, elevated temperatures, or inappropriate pH.
-
Repeated freeze-thaw cycles: This can lead to the physical and chemical degradation of the compound.
-
Hydrolysis: If the solution is aqueous and the pH is not optimal, the amide bond in the this compound molecule may be susceptible to hydrolysis.
-
Oxidation: Exposure to air (oxygen) can lead to oxidative degradation.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the stock solution was stored in a dark, temperature-controlled environment (e.g., -20°C or -80°C freezer).
-
Check pH of the Solution: If possible, measure the pH of a small aliquot of the stock solution. Significant deviation from the optimal pH range can accelerate degradation.
-
Prepare Fresh Solution: Prepare a fresh stock solution of this compound from a new batch of solid powder.
-
Perform a Stability-Indicating Assay: Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the active this compound and to detect the presence of any degradation products in both the old and new stock solutions.
-
Aliquot New Stock: Aliquot the newly prepared stock solution into single-use vials before freezing to avoid future freeze-thaw cycles.
Issue 2: Unexpected Peaks in Chromatographic Analysis
Symptom: When analyzing a this compound sample by HPLC, additional, unexpected peaks are observed, which were not present in the initial analysis of the pure compound.
Possible Causes:
-
Forced Degradation: The sample may have been inadvertently exposed to stress conditions such as extreme pH, high temperature, or light, leading to the formation of degradation products.
-
Interaction with Sample Matrix or Container: Components of the experimental matrix or leaching from the storage container might be interfering with the analysis.
-
Impurity in the Original Material: The unexpected peaks might be impurities present in the initial batch of this compound.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Prepare a fresh solution from the original solid this compound and analyze it immediately to confirm if the peaks are from degradation or inherent impurities.
-
Review Sample Handling and Preparation: Carefully review all steps of the sample preparation and handling process to identify any potential exposure to stress conditions.
-
Perform Forced Degradation Studies: To intentionally generate degradation products, subject this compound solutions to controlled stress conditions (e.g., acid, base, peroxide, heat, light). Analyze these stressed samples by HPLC-MS to identify the retention times and mass-to-charge ratios of the degradation products. This can help in confirming if the unexpected peaks in your experimental sample are indeed degradants.
-
Check for Matrix Interference: Analyze a blank sample matrix (without this compound) to see if any components of the matrix are causing the interfering peaks.
-
Use an Inert Container: If leaching from the container is suspected, switch to a more inert material (e.g., from plastic to glass).
Quantitative Data on this compound Stability
| Stress Condition | Temperature | Duration | Expected Degradation (%) | Primary Degradation Pathway |
| Solid State | ||||
| Ambient Temperature | 25°C / 60% RH | 12 months | < 5% | Slow Oxidation/Hydrolysis |
| Accelerated | 40°C / 75% RH | 6 months | 5 - 15% | Oxidation/Hydrolysis |
| Solution (Aqueous, pH 7) | ||||
| Refrigerated | 4°C | 1 month | < 10% | Hydrolysis |
| Ambient Temperature | 25°C | 1 week | 10 - 25% | Hydrolysis |
| Forced Degradation (Solution) | ||||
| Acidic | 0.1 M HCl, 60°C | 24 hours | > 20% | Amide Hydrolysis |
| Basic | 0.1 M NaOH, 60°C | 8 hours | > 30% | Amide Hydrolysis |
| Oxidative | 3% H₂O₂, 25°C | 24 hours | 15 - 30% | Oxidation of amine groups |
| Photolytic | UV light (254 nm) | 24 hours | 10 - 20% | Photochemical degradation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Long-Term Storage
Objective: To prepare a stable stock solution of this compound for use in long-term experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a minimal amount of HPLC-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquoted vials in a freezer at -20°C or -80°C.
-
For use, thaw a single vial at room temperature and use it immediately. Do not refreeze any unused portion of the thawed solution.
Protocol 2: General Procedure for Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions and to generate potential degradation products for analytical method development.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water bath or oven
-
UV lamp (254 nm)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 0.1 M NaOH.
-
Incubate the mixture at 60°C for a specified time (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of this compound stock solution in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
Also, expose solid this compound powder to the same conditions.
-
At each time point, cool the sample to room temperature and prepare for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a vial of this compound stock solution to UV light (254 nm) for a specified time (e.g., 24, 48, 72 hours).
-
As a control, wrap a similar vial in aluminum foil and keep it under the same conditions.
-
At each time point, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples using a stability-indicating HPLC-PDA-MS method to separate this compound from its degradation products.
-
Monitor the decrease in the peak area of this compound and the increase in the peak areas of the degradation products over time.
-
Use the MS data to propose structures for the major degradation products.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting flow for stability issues with this compound.
Technical Support Center: Improving the Specificity of Lidoflazine in Targeting Calcium Channels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Lidoflazine. Our goal is to help improve the specificity of your experiments targeting calcium channels by providing detailed data, experimental protocols, and insights into the off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected off-target effects in my experiments with this compound. What are the known non-calcium channel targets of this compound?
A1: this compound is well-documented to have significant off-target activities, which can confound experimental results. The most potent off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in the heart.[1][2] this compound blocks hERG channels with high affinity, which can lead to QT interval prolongation and ventricular arrhythmias.[1][2][3] Additionally, this compound has been reported to interact with and inhibit tubulin polymerization and act as a nucleoside transport inhibitor.
Q2: My results show a much stronger effect of this compound than anticipated based on its reported calcium channel blocking activity. Could this be due to its action on hERG channels?
A2: This is highly likely. This compound is significantly more potent as a hERG channel blocker than as an L-type calcium channel blocker. The IC50 for hERG channel blockade is in the low nanomolar range, while its IC50 for L-type calcium channels is substantially higher. This potency difference is a critical consideration in experimental design and data interpretation.
Q3: How can I be sure that the effects I'm observing are due to calcium channel blockade and not off-target effects?
A3: To dissect the on-target versus off-target effects of this compound, it is crucial to perform control experiments. This can include:
-
Using a more specific calcium channel blocker: Compare the effects of this compound with a more selective L-type calcium channel blocker, such as Nifedipine, in your experimental model.
-
Employing a specific hERG channel blocker: Use a potent and specific hERG blocker, like Dofetilide, to see if it replicates the effects observed with this compound.
-
Utilizing cells with varying channel expression: If possible, use cell lines that express calcium channels but have low or no hERG channel expression, or vice versa.
-
Site-directed mutagenesis: For in-depth mechanistic studies, you can use cell lines expressing hERG channels with mutations in the this compound binding site (e.g., Y652A or F656A), which have been shown to reduce its inhibitory effect.[1][2]
Q4: I am having trouble getting consistent results in my patch-clamp experiments with this compound. What are some common troubleshooting tips?
A4: Consistency in patch-clamp recordings can be challenging. Here are some common issues and potential solutions when working with this compound:
-
"Rundown" of calcium channel currents: L-type calcium channel currents can decrease over time during whole-cell recordings. To minimize this, include ATP and GTP in your intracellular solution to support channel phosphorylation and reduce the concentration of free Mg2+.[4]
-
State-dependent block: this compound's blockade of both calcium and hERG channels can be state-dependent (i.e., dependent on whether the channel is resting, open, or inactivated).[1][2][5] Be sure to use standardized voltage protocols to ensure you are comparing drug effects on the same channel states across experiments.
-
Solution stability: Prepare fresh stock solutions of this compound and perform serial dilutions for each experiment. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects channel function (typically <0.1%).
Quantitative Data: this compound Potency on Various Ion Channels
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound on its primary target (L-type calcium channels) and key off-targets. This data highlights the compound's lack of specificity.
| Target Channel | IC50 Value | Cell Type | Reference |
| hERG K+ Channel | ~16 nM | HEK 293 cells | [1][2][6] |
| L-type Ca2+ Channel (Neuronal) | 710 nM | Rat Cortical Neurons | |
| ENT1 (Nucleoside Transporter) | 4954 nM | K562 cells | [6] |
Experimental Protocols
Protocol 1: Electrophysiological Assessment of this compound on Cav1.2 Channels
This protocol describes a whole-cell patch-clamp experiment to determine the IC50 of this compound on L-type (Cav1.2) calcium channels expressed in a stable cell line (e.g., HEK-293).
1. Cell Preparation:
- Culture HEK-293 cells stably expressing the human Cav1.2 channel subunits (α1, β2, α2δ).
- For recording, gently detach cells using a non-enzymatic cell dissociation solution to maintain cell health.
2. Solutions:
- External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
- Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
3. Electrophysiology:
- Use a patch-clamp amplifier and data acquisition system.
- Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
- Establish a whole-cell configuration.
- Hold the cell membrane potential at -80 mV.
- Elicit Cav1.2 currents by applying a depolarizing voltage step to +10 mV for 200 ms.
- Apply this compound at increasing concentrations via a perfusion system, allowing for steady-state block at each concentration (typically 3-5 minutes).
4. Data Analysis:
- Measure the peak current amplitude at each this compound concentration.
- Normalize the peak current to the control (pre-drug) current.
- Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Protocol 2: In Vitro Tubulin Polymerization Assay
This biochemical assay is used to determine if this compound directly affects tubulin polymerization.
1. Reagents:
- Purified tubulin protein (>99% pure).
- Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
- GTP solution.
- A fluorescence reporter for tubulin polymerization.
- This compound stock solution.
- Positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.
2. Procedure:
- Prepare reaction mixtures on ice containing tubulin, polymerization buffer, and the fluorescent reporter.
- Add this compound at various concentrations to the reaction mixtures. Include positive and negative controls.
- Initiate polymerization by adding GTP and transferring the plate to a microplate reader pre-warmed to 37°C.
- Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes). An increase in fluorescence indicates tubulin polymerization.
3. Data Analysis:
- Plot fluorescence intensity as a function of time for each concentration of this compound.
- Compare the polymerization curves of this compound-treated samples to the controls to determine if it inhibits or enhances tubulin polymerization.
Signaling Pathways and Experimental Workflows
To improve the specificity of this compound, it is essential to understand its interactions with both on-target and off-target channels. The following diagrams illustrate the relevant signaling pathways and a proposed workflow for developing more specific this compound analogs.
Caption: Signaling pathways affected by this compound.
Caption: A rational drug design workflow.
Strategies for Improving this compound's Specificity
Based on medicinal chemistry principles for reducing hERG liability, several strategies can be proposed to modify the this compound structure to enhance its selectivity for calcium channels.
-
Reduce Basicity of the Piperazine Nitrogen: The basicity of the piperazine nitrogen is a likely contributor to hERG binding. Modifications to lower the pKa of this amine, such as the introduction of electron-withdrawing groups nearby, could decrease hERG affinity.
-
Increase Molecular Rigidity: Introducing conformational constraints to the molecule, for example by incorporating ring systems or double bonds in the linker regions, can reduce the flexibility required for optimal binding to the hERG channel pore.
-
Decrease Lipophilicity: High lipophilicity is often associated with increased hERG blocking activity. Replacing lipophilic moieties with more polar groups could improve the selectivity profile.
These proposed modifications would need to be synthesized and then screened using the detailed experimental protocols outlined above to assess their impact on both on-target and off-target activities.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Strategies to minimize off-target effects of Lidoflazine in cellular models
Welcome to the technical support center for Lidoflazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when using this compound in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is classified as a piperazine calcium channel blocker.[1][2] It acts as a coronary vasodilator and has some antiarrhythmic properties.[1] It is considered a Type IV calcium antagonist, meaning it has a broader pharmacological profile that can include blocking calcium fluxes in the heart and/or peripheral vessels.[2]
Q2: What are the major known off-target effects of this compound in cellular models?
A2: The most significant off-target effects of this compound are the high-affinity blockade of the HERG (human ether-a-go-go-related gene) K+ channel and the inhibition of nucleoside transport.[3][4][5] Its potency against the HERG channel is notably high, with an IC50 of approximately 16 nM in HEK 293 cells, which can lead to QT interval prolongation.[3][4] Additionally, it inhibits uridine transport, with varying sensitivity across different cell lines.[5] More recently, it has also been reported to interact with and inhibit the polymerization of tubulin.[1]
Q3: Why is it critical to minimize these off-target effects in my experiments?
Troubleshooting Guide
Q4: I'm observing unexpected levels of cytotoxicity in my cell model after treatment with this compound. What could be the cause?
A4: Unexpected cytotoxicity is a common issue and can often be attributed to this compound's off-target activities, particularly at higher concentrations. The observed cell death may not be due to the intended calcium channel blockade but rather a consequence of potent HERG K+ channel inhibition or disruption of essential cellular processes like nucleoside transport.[3][5][6]
To troubleshoot this, consider the following steps:
-
Concentration Optimization: Perform a dose-response curve to determine the concentration at which this compound exhibits its intended effect with minimal cytotoxicity.
-
Run Control Experiments: Use a more specific L-type calcium channel blocker as a control to confirm that the observed phenotype is due to calcium channel modulation. Conversely, use a specific HERG channel blocker to see if it phenocopies the cytotoxic effects of this compound.
-
Assess Membrane Integrity: Use a standard cytotoxicity assay, such as a Lactate Dehydrogenase (LDH) release assay, to quantify cell membrane damage across a range of this compound concentrations.[6][7]
Q5: My experimental results are inconsistent or not reproducible. How can I improve the reliability of my experiments with this compound?
A5: Inconsistent results often stem from the compound's off-target effects influencing the cellular system in unintended ways. Ensuring consistent, optimized experimental conditions is key.
Strategies to improve reproducibility:
-
Use the Lowest Effective Concentration: Based on your dose-response analysis, consistently use the lowest concentration of this compound that elicits the desired on-target effect.
-
Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental and control wells and is at a level that does not affect cell viability or the assay readout.
-
Optimize Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence a cell's sensitivity to a compound. Maintain consistent cell culture practices.
-
Reduce Non-Specific Binding: Non-specific binding of this compound to plates or other surfaces can reduce its effective concentration. Consider using low-adsorption labware or adding a low concentration of a non-ionic surfactant like Tween-20 to your buffer, if compatible with your assay.[8][9][10]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against its primary and key off-targets. This data highlights the need for careful dose selection, as the concentration required to inhibit off-targets can be close to or even lower than that for its intended targets in some contexts.
| Target/Process | Cell Line / System | Potency (IC50 / Ki) | Reference |
| Off-Target: HERG K+ Channel | HEK 293 cells | ~16 nM (IC50) | [3][4] |
| Off-Target: Uridine Transport | Human Erythrocytes | ~16 nM (Ki) | [5] |
| Off-Target: Uridine Transport | HeLa Cells | ~80 nM (IC50) | [5] |
| Off-Target: Uridine Transport | P388 Mouse Leukemia Cells | >50 µM (IC50) | [5] |
| Off-Target: Uridine Transport | Novikoff Rat Hepatoma Cells | >50 µM (IC50) | [5] |
Key Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
This protocol outlines a method to determine the optimal concentration range for this compound by simultaneously assessing its on-target activity and its general cytotoxicity.
-
Cell Plating: Seed your cellular model of interest in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls. Incubate for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay Procedure (Dual Readout):
-
Cytotoxicity (LDH Assay): After incubation, carefully collect a small aliquot of the supernatant from each well to measure the activity of released LDH, which indicates compromised cell membrane integrity.[7] Follow the manufacturer's protocol for the LDH assay kit.
-
On-Target Functional Assay: In the same wells, perform your specific functional assay to measure the intended effect of calcium channel blockade (e.g., measuring intracellular calcium flux, assessing cell contractility, or a relevant signaling pathway marker).
-
-
Data Analysis:
-
Plot the percentage of cytotoxicity versus this compound concentration to determine the concentration at which significant cell death occurs (e.g., LC50).
-
Plot the functional assay response versus this compound concentration to determine the effective concentration for the on-target effect (e.g., EC50).
-
Compare the two curves to identify a "therapeutic window" where the on-target effect is achieved with minimal off-target cytotoxicity.
-
Protocol 2: General Strategy for Reducing Non-Specific Binding in Assays
Non-specific binding of a hydrophobic compound like this compound to microplates and other surfaces can reduce its bio-availability.
-
Select Appropriate Labware: Whenever possible, use low-binding microplates and pipette tips.
-
Buffer Additives: If compatible with your cells and assay, consider adding supplements to your assay buffer.
-
BSA: Add Bovine Serum Albumin (BSA) at a concentration of 0.1% to 1% to block non-specific binding sites on plastic surfaces.[8]
-
Non-ionic Surfactants: Add a low concentration (e.g., 0.01% - 0.05%) of a non-ionic surfactant such as Tween-20 or Triton X-100 to reduce hydrophobic interactions between this compound and the plate.[8][10]
-
-
Pre-treatment of Plates: Before adding cells or the compound, you can pre-incubate the wells with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature, followed by washing.
-
Validation: Always validate that any additives used do not interfere with your assay or cell health. Run controls with the additive alone.
Visual Guides
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The mechanism of action of calcium antagonists relative to their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Ca2+-channel antagonists on nucleoside and nucleobase transport in human erythrocytes and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Lidoflazine vs. Other Calcium Channel Blockers in Hypertension: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of lidoflazine and other prominent calcium channel blockers (CCBs) in the context of hypertension studies. Due to the limited number of direct head-to-head clinical trials investigating this compound specifically for hypertension, this guide combines data from studies on related cardiovascular conditions for this compound with data from hypertension-specific trials of other CCBs to offer a comprehensive, albeit indirect, comparison.
Executive Summary
This compound, a piperazine derivative classified as a Type IV calcium channel blocker, exhibits a broader pharmacological profile than many other CCBs, with effects on both cardiac tissue and peripheral vasculature. While it has demonstrated blood pressure-lowering effects in clinical settings, its development and use have been significantly hampered by safety concerns, primarily the risk of QT interval prolongation and subsequent ventricular arrhythmias. In contrast, other classes of CCBs, such as dihydropyridines (e.g., nifedipine), phenylalkylamines (e.g., verapamil), and benzothiazepines (e.g., diltiazem), are well-established first-line treatments for hypertension with extensive clinical data supporting their efficacy and safety profiles.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize quantitative data from various clinical studies. It is crucial to note that the data for this compound are primarily from studies where hypertension was not the primary endpoint, which may influence the reported outcomes.
Table 1: Antihypertensive Efficacy
| Drug | Dosage | Study Population | Mean Blood Pressure Reduction (Systolic/Diastolic) | Citation(s) |
| This compound | 180 mg/day (60 mg t.i.d.) | 14 male post-infarction patients | Significant decrease in diastolic blood pressure (quantitative data not specified) | |
| Nifedipine | 30-90 mg/day | 15 hypertensive patients | 11.9% - 20.3% reduction in mean supine blood pressure | |
| 30-60 mg/day | 248 hypertensive patients | 10.9/6.3 mmHg (24-hour ambulatory) | ||
| Verapamil | 240 mg/day (sustained release) | 14 hypertensive patients | 16/8 mmHg (ambulatory) | |
| 320-640 mg/day | 5 hypertensive patients | 14/12 mmHg | ||
| Diltiazem | 360-540 mg/day (extended release) | 30 hypertensive patients | Significant decrease compared to placebo (specific values for drug vs. placebo not detailed) | |
| 180-360 mg/day | 10,881 hypertensive patients | 20.3/18.7 mmHg |
Table 2: Effects on Heart Rate and Key Safety Findings
| Drug | Effect on Heart Rate | Key Adverse Events | Citation(s) |
| This compound | Significant decrease at rest | Significant QT interval prolongation, ventricular tachycardia | |
| Nifedipine | No significant alteration (in the specific study) | Headaches, swelling, dizziness, increased heart rate | |
| Verapamil | Decrease in resting pulse rate (oral treatment) | Constipation, dizziness, fatigue, slow heartbeat | |
| Diltiazem | Reduction in heart rate | Edema, headache, dizziness, nausea, rash |
Experimental Protocols
Detailed methodologies from the cited studies are summarized below to provide context for the presented data.
This compound Study Protocol (Post-Infarction Patients)
-
Study Design: A double-blind, placebo-controlled, cross-over trial.
-
Participants: 14 male patients who had previously experienced a myocardial infarction.
-
Intervention: this compound at a dosage of 60 mg three times a day (t.i.d.). Each treatment phase (this compound and placebo) lasted for three months.
-
Primary Outcome Measures: Exercise tolerance, assessed by bicycle ergometric tests.
-
Secondary Outcome Measures: Resting diastolic blood pressure (DBP) and heart rate (HR).
-
Data Collection: Blood pressure and heart rate were measured at rest. Exercise tests were conducted to determine maximum workload and the product of heart rate and systolic blood pressure at a 100 W workload.
Nifedipine Study Protocol (Hypertensive Patients)
-
Study Design: A placebo-controlled, double-blind trial.
-
Participants: 15 patients with hypertension that was not controlled by daily treatment with 100 mg of atenolol and 5 mg of bendrofluazide.
-
Intervention: Nifedipine was added to the existing treatment regimen in escalating doses of 10 mg, 20 mg, and 30 mg three times a day.
-
Primary Outcome Measures: Reduction in supine mean blood pressure.
-
Data Collection: Blood pressure was measured in the supine position.
Verapamil Study Protocol (Hypertensive Patients)
-
Study Design: A randomized, controlled trial.
-
Participants: 14 patients with essential hypertension.
-
Intervention: Sustained-release verapamil at a dosage of 240 mg once daily.
-
Primary Outcome Measures: Reduction in clinic and ambulatory blood pressure.
-
Data Collection: Both clinic and 24-hour ambulatory blood pressure monitoring were utilized.
Diltiazem Study Protocol (Hypertensive Patients)
-
Study Design: A large-scale, randomized trial (NORDIL study).
-
Participants: 10,881 patients with a diastolic blood pressure of 100 mmHg or higher.
-
Intervention: Diltiazem (initial dose of 180-360 mg/day) compared with a control group receiving diuretics, beta-blockers, or both.
-
Primary Outcome Measures: Composite of fatal and non-fatal stroke, myocardial infarction, and other cardiovascular death.
-
Secondary Outcome Measures: Blood pressure reduction.
-
Data Collection: Blood pressure was measured at clinical visits.
Mandatory Visualization
Signaling Pathways
Caption: General signaling pathway of calcium channel blockers and the specific action of this compound on hERG channels.
Experimental Workflow
Caption: A generalized workflow for a randomized controlled clinical trial assessing antihypertensive agents.
Discussion
Antihypertensive Efficacy
The available data suggest that this compound does possess antihypertensive properties, as evidenced by reductions in diastolic blood pressure in post-myocardial infarction patients. However, the lack of dedicated hypertension trials makes a direct quantitative comparison with established CCBs challenging. Nifedipine, verapamil, and diltiazem have all been extensively studied in hypertensive populations and have demonstrated consistent and significant reductions in both systolic and diastolic blood pressure.
Mechanism of Action and Pharmacological Profile
All the discussed calcium channel blockers act by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle, leading to vasodilation and a decrease in blood pressure. However, there are key differences:
-
Nifedipine (a dihydropyridine) is more selective for vascular smooth muscle, leading to potent vasodilation.
-
Verapamil (a phenylalkylamine) has more pronounced effects on the heart, reducing heart rate and contractility.
-
Diltiazem (a benzothiazepine) has an intermediate profile with effects on both the heart and blood vessels.
-
This compound is a Type IV agent with a broad profile, affecting both the heart and peripheral vessels. Crucially, it is also a high-affinity blocker of the hERG (human ether-a-go-go-related gene) K+ channel. This action is not a primary feature of the other CCBs discussed and is the molecular basis for its significant safety concern.
Safety and Tolerability
The most significant differentiating factor for this compound is its safety profile. Multiple studies have highlighted the risk of QT interval prolongation and the development of potentially fatal ventricular arrhythmias, such as Torsades de Pointes. This severe adverse effect has largely limited its clinical utility.
The other calcium channel blockers also have well-documented side effect profiles, but these are generally considered manageable and do not typically involve life-threatening arrhythmias when used appropriately. Common side effects include headache, flushing, and peripheral edema for dihydropyridines, and constipation and bradycardia for non-dihydropyridines.
Conclusion
While this compound exhibits antihypertensive effects, its clinical application is severely constrained by a significant risk of proarrhythmia due to its potent blockade of the hERG K+ channel. In contrast, nifedipine, verapamil, and diltiazem are well-established and effective treatments for hypertension with more favorable and predictable safety profiles. For researchers and drug development professionals, the case of this compound serves as a critical example of how off-target effects, in this case on a crucial potassium channel, can overshadow potential therapeutic benefits. Future research in the development of calcium channel blockers should continue to prioritize selectivity to minimize the risk of such adverse events.
A Comparative Analysis of Lidoflazine and Nifedipine on Cardiac Inotropy and Chronotropy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Lidoflazine and Nifedipine on cardiac inotropy (myocardial contractility) and chronotropy (heart rate). The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Introduction
This compound and Nifedipine are both classified as calcium channel blockers, a class of drugs that modulate cardiovascular function by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells.[1] Nifedipine, a dihydropyridine, is a well-characterized L-type calcium channel antagonist widely used in the treatment of hypertension and angina.[2] this compound, a piperazine derivative, also exhibits calcium channel blocking properties but is recognized for its broader pharmacological profile, including potent inhibition of the human ether-a-go-go-related gene (HERG) K+ channels and potential effects on sodium channels.[3][4] This complex mechanism of action differentiates its cardiac effects from those of more selective agents like Nifedipine.
Comparative Effects on Inotropy and Chronotropy
Experimental data from studies on isolated guinea pig atria indicate that both this compound and Nifedipine exert negative inotropic and chronotropic effects. However, their relative potencies differ.
Data Presentation
The following tables summarize the available quantitative data on the negative inotropic and chronotropic effects of this compound and Nifedipine. It is important to note that the data for each compound may originate from different studies, which should be considered when making direct comparisons.
Table 1: Negative Inotropic Effects
| Drug | Preparation | Parameter | Value | Reference |
| Nifedipine | Isolated guinea pig right ventricular papillary muscles | EC50 | Not explicitly stated, but ranked more potent than this compound | |
| This compound | Potassium-depolarized guinea-pig left atria | pA2 | Ranked less potent than Verapamil and Diltiazem | [3] |
Table 2: Negative Chronotropic Effects
| Drug | Preparation | Parameter | Value | Reference |
| Nifedipine | Isolated guinea pig right atria | EC50 | Potency ranked lower than several other Ca2+ channel antagonists | |
| This compound | Not Available | - | - | - |
EC50: The concentration of a drug that gives half-maximal response. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Mechanisms of Action and Signaling Pathways
The distinct cardiac effects of this compound and Nifedipine stem from their different molecular targets within the cardiomyocyte.
Nifedipine: As a dihydropyridine calcium channel blocker, Nifedipine's primary mechanism of action is the inhibition of L-type calcium channels in cardiac muscle cells.[2] This reduces the influx of calcium during the plateau phase of the cardiac action potential, leading to a decrease in intracellular calcium available for binding to troponin C. The result is a reduction in the force of myocardial contraction (negative inotropy). By a similar mechanism in the sinoatrial (SA) node, it can slow the rate of depolarization, leading to a decreased heart rate (negative chronotropy).[2]
Figure 1: Nifedipine's signaling pathway in cardiomyocytes.
This compound: this compound's mechanism is more complex. In addition to blocking L-type calcium channels, it is a potent blocker of the HERG K+ channel, which is responsible for the rapid delayed rectifier potassium current (IKr).[3] This action can prolong the cardiac action potential duration, which may contribute to its anti-arrhythmic or pro-arrhythmic effects. Furthermore, some evidence suggests that this compound may also inhibit cardiac sodium channels.[4] The net effect on inotropy and chronotropy is a result of the integration of these multiple channel-blocking activities.
Figure 2: this compound's multi-channel blocking effects.
Experimental Protocols
The following is a detailed methodology for a typical experiment to assess the inotropic and chronotropic effects of this compound and Nifedipine on isolated guinea pig atria.
Objective: To determine and compare the concentration-dependent effects of this compound and Nifedipine on the force of contraction (inotropy) and the spontaneous beating rate (chronotropy) of isolated guinea pig atria.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-450 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11)
-
This compound and Nifedipine stock solutions
-
Biological signal acquisition and processing system
-
JH-2 muscle force transducer
-
Magnus bath with thermostat
-
Carbogen gas (95% O2, 5% CO2)
-
Standard surgical instruments
Procedure:
-
Animal Euthanasia and Heart Excision: Guinea pigs are euthanized by a humane method (e.g., cervical dislocation following CO2 inhalation). The chest is opened, and the heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
Atrial Preparation: The atria are carefully dissected from the ventricles. For chronotropic studies, the right atrium containing the sinoatrial node is used. For inotropic studies, the left atrium is typically used and electrically stimulated.
-
Tissue Mounting: The prepared atrium is mounted in a Magnus bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One end of the atrium is fixed to a stationary hook, and the other is connected to an isometric force transducer.
-
Equilibration: The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the bathing solution is changed every 15 minutes.
-
Experimental Protocol:
-
Inotropic Studies (Left Atrium): The left atrium is electrically stimulated at a constant frequency (e.g., 1 Hz) with square-wave pulses of 5 ms duration and a voltage slightly above the threshold. After a stable baseline contraction force is established, cumulative concentration-response curves are generated by adding increasing concentrations of this compound or Nifedipine to the bath at regular intervals.
-
Chronotropic Studies (Right Atrium): The spontaneous beating rate of the right atrium is recorded. Once a stable baseline rate is achieved, cumulative concentration-response curves are generated for this compound and Nifedipine.
-
-
Data Analysis: The changes in the force of contraction and beating rate are expressed as a percentage of the pre-drug baseline. The EC50 values for the negative inotropic and chronotropic effects are calculated by non-linear regression analysis of the concentration-response curves.
Figure 3: Workflow for isolated atrial preparations.
Conclusion
Both this compound and Nifedipine demonstrate negative inotropic and chronotropic effects on cardiac tissue. Nifedipine's actions are primarily attributed to its selective blockade of L-type calcium channels. In contrast, this compound exhibits a more complex pharmacological profile, with inhibitory effects on L-type calcium channels, HERG K+ channels, and potentially sodium channels. This multi-target action of this compound likely underlies its distinct electrophysiological and cardiac functional effects compared to Nifedipine. Further direct comparative studies with comprehensive dose-response data are warranted to fully elucidate the relative potencies and therapeutic implications of these two calcium channel blockers.
References
- 1. Nifedipine - BioPharma Notes [biopharmanotes.com]
- 2. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and mioflazine against potassium and veratrine induced shape changes in isolated rat cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro negative chronotropic and inotropic effects of a novel dihydropyridine derivative, CD-832, in the guinea-pig: comparison with calcium-channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Lidoflazine's Effects in Different Animal Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidoflazine is a piperazine derivative with recognized anti-anginal properties, primarily attributed to its multifaceted mechanism of action that includes calcium channel blockade, inhibition of the hERG K+ channel, and modulation of nucleoside transport. Understanding the cross-species variability in the pharmacological effects of this compound is crucial for preclinical drug development and translational research. This guide provides a comparative overview of this compound's effects in various animal models, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of this compound across different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols, dosages, and measured endpoints.
Table 1: Cardioprotective and Hemodynamic Effects of this compound in a Canine Model of Myocardial Ischemia
| Parameter | Control Group (No this compound) | This compound-Treated Group (1 mg/kg) | Citation |
| Recovery of Systolic Aortic Pressure | Unable to be weaned from bypass | 97 ± 3% of pre-ischemic value | [1] |
| Recovery of Diastolic Aortic Pressure | Unable to be weaned from bypass | 69 ± 7% of pre-ischemic value | [1] |
| Recovery of Left Ventricular Pressure | Unable to be weaned from bypass | 97 ± 10% of pre-ischemic value | [1] |
| Recovery of Cardiac Output | Unable to be weaned from bypass | 84 ± 11% of pre-ischemic value | [1] |
| Myocardial Adenosine Content (post-ischemia) | 0.07 ± 0.03 µmol/gm dry weight | 0.25 ± 0.06 µmol/gm dry weight | [2] |
Table 2: Anti-arrhythmic and Pro-arrhythmic Effects of this compound
| Species | Effect | Observation | Citation |
| Rat | Anti-arrhythmic | Intravenous administration reduced the incidence and severity of ventricular arrhythmias following acute coronary artery ligation. | |
| Cat | Pro-arrhythmic | Increased the electrically induced atrial fibrillatory threshold. | [3] |
| Dog | Pro-arrhythmic | Decreased the electrically induced ventricular fibrillatory threshold; induced changes in ventricular repolarization (T-wave flattening, U waves, QT/QTU prolongation). | [3] |
Table 3: In Vitro Effects of this compound
| Species | Preparation | Effect | Key Finding | Citation |
| Human, Rat, Guinea Pig | Atrial Muscle | Protection against Ca2+ overload | Prevented functional impairment and cellular damage induced by high extracellular Ca2+ concentrations. | [4] |
| Guinea Pig | Isolated Atria | Negative Inotropic Effect | Demonstrated a negative inotropic effect, with a lower potency compared to nifedipine. | [5] |
| Canine | Isolated Coronary Arteries | Vasodilation | Inhibited contractions induced by norepinephrine, 5-hydroxytryptamine, high potassium, and anoxia in a dose-dependent manner. | [6] |
| HEK 293 Cells (expressing hERG) | N/A | hERG K+ Channel Blockade | Potently inhibited hERG current with an IC50 of approximately 16 nM. | [7][8] |
Experimental Protocols
Canine Model of Normothermic Global Ischemia and Reperfusion
This protocol is designed to assess the cardioprotective effects of a compound during a period of cardiac ischemia followed by reperfusion.
-
Animal Model: Mongrel dogs.
-
Anesthesia and Surgical Preparation: Anesthesia is induced and maintained. A median sternotomy is performed, and the heart is exposed. Cardiopulmonary bypass is established by cannulating the femoral artery and right atrium.
-
Ischemia Induction: Normothermic global ischemia is induced by cross-clamping the aorta. In the studies cited, this period lasted for one hour.[1][9]
-
This compound Administration: The treatment group receives an intravenous infusion of this compound (e.g., 1 mg/kg) prior to the induction of ischemia.[1][2] The control group receives a placebo.[2]
-
Reperfusion: After the ischemic period, the aortic cross-clamp is removed, and the heart is reperfused.
-
Data Collection: Hemodynamic parameters (systolic and diastolic aortic pressure, left ventricular pressure, cardiac output) are continuously monitored before ischemia and during reperfusion.[1] Myocardial biopsies may be taken to assess cellular structure and calcium distribution.[9] Myocardial adenosine content can also be measured.[2]
-
Endpoint: The primary endpoint is the ability of the heart to be weaned from cardiopulmonary bypass and the percentage of recovery of pre-ischemic hemodynamic function.[1]
Electrophysiological Studies in Guinea Pig Atria
This protocol is used to evaluate the effects of a compound on the electrical activity and contractility of isolated heart tissue.
-
Tissue Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The left atria are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation and Recording: The atria are electrically stimulated at a fixed frequency. Intracellular action potentials are recorded using glass microelectrodes. Contractile force is measured using an isometric force transducer.
-
Experimental Groups: Tissues are exposed to different concentrations of this compound or a vehicle control.
-
Data Analysis: Changes in action potential parameters (e.g., duration, amplitude) and contractile force are measured and compared between the control and drug-treated groups. For calcium entry blocking activity, concentration-response curves for calcium are generated in the presence and absence of the drug to calculate pA2 values.[10]
Signaling Pathways and Mechanisms of Action
This compound's cardiovascular effects are a result of its interaction with multiple molecular targets. The following diagrams illustrate the key signaling pathways involved.
Caption: Overview of this compound's primary molecular targets and their downstream cellular and physiological effects.
Caption: Signaling pathway of this compound-mediated cardioprotection via nucleoside transport inhibition.
Caption: A generalized experimental workflow for studying the cardioprotective effects of this compound in an in vivo ischemia-reperfusion model.
Conclusion
The available data indicates that this compound exhibits significant cardiovascular effects across multiple animal species, primarily driven by its actions as a calcium channel blocker, hERG K+ channel inhibitor, and nucleoside transport modulator. While its cardioprotective effects are well-documented in canine models, its pro-arrhythmic potential, particularly in dogs and cats, highlights important species-specific differences that must be considered in translational research. Further studies with standardized methodologies are required to facilitate a more direct quantitative comparison of this compound's hemodynamic effects across different species. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future research in this area.
References
- 1. Myocardial protection by this compound during one-hour normothermic global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside transport inhibition mediates this compound-induced cardioprotection during intermittent aortic crossclamping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the proarrhythmic action of this compound (Clinium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protection of human, rat, and guinea-pig atrial muscle by mioflazine, this compound, and verapamil against the destructive effects of high concentrations of Ca2+ [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Profile of Xanthone-Based 1,4 Dihydropyridines Bearing a this compound Pharmacophore Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on contractions of isolated canine coronary arteries caused by norepinephrine, 5-hydroxytryptamine, high potassium, anoxia and ergonovine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cardioprotective effects of this compound during 1-hour normothermic global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological effects of sodium channel blockers on guinea pig left atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index: A Comparative Analysis of Lidoflazine and Second-Generation Calcium Channel Blockers
A comprehensive review of preclinical data suggests a significant disparity in the therapeutic index between the older calcium channel blocker, Lidoflazine, and the more modern second-generation agents. While precise therapeutic index values for this compound remain elusive in publicly available literature, its known pro-arrhythmic effects at therapeutic concentrations point towards a narrow margin of safety. In contrast, second-generation calcium channel blockers such as Felodipine, Isradipine, and Amlodipine, exhibit a wider therapeutic window in preclinical models, indicating a more favorable safety profile for their primary indication of hypertension.
This guide provides a comparative evaluation of the therapeutic index of this compound and selected second-generation calcium channel blockers, drawing upon available preclinical experimental data. The therapeutic index, a critical measure of a drug's safety, is the ratio between the dose that produces toxicity and the dose that produces a clinically desired or effective response. A higher therapeutic index is indicative of a safer drug.
Quantitative Comparison of Therapeutic Index
The following table summarizes the available preclinical data for this compound and several second-generation calcium channel blockers. It is important to note that a direct comparison is challenging due to the limited availability of head-to-head studies and variations in experimental protocols. The therapeutic index (TI) is calculated as LD50/ED50, where LD50 is the median lethal dose and ED50 is the median effective dose.
| Drug | Animal Model | LD50 (mg/kg, oral) | ED50 (mg/kg, oral) | Calculated Therapeutic Index (TI) | Therapeutic Indication (for ED50) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Anti-arrhythmic/Anti-anginal |
| Felodipine | Rat | 1050[1] | ~1-5 (effective dose range) | ~210-1050 | Antihypertensive |
| Isradipine | Rat | >2000[2] | ~0.05-0.15 (effective dose range) | >13,333-40,000 | Antihypertensive |
| Nicardipine | Rat | 184[3] | Data Not Available | Data Not Available | Antihypertensive/Anti-anginal |
| Amlodipine | Rat | >5000 | 1-10 (effective dose range)[4] | >500-5000 | Antihypertensive |
Note: The ED50 values for the second-generation calcium channel blockers are estimated from effective dose ranges reported in preclinical studies in spontaneously hypertensive rats (SHR) and are not precise ED50 values. The therapeutic indices are therefore estimations.
Discussion of Therapeutic Index Findings
The available data, though incomplete for a direct comparison, highlights a potentially significant difference in the safety profiles of this compound and second-generation calcium channel blockers.
This compound: Despite its development as a coronary vasodilator and anti-anginal agent, this compound's clinical use has been hampered by safety concerns, particularly its association with malignant ventricular arrhythmias and death.[2] This pro-arrhythmic effect, likely due to its high-affinity blockade of the hERG K+ channel, suggests a narrow therapeutic window where the effective dose for its intended cardiovascular effects is close to a dose that can induce life-threatening toxicities. The lack of publicly available preclinical LD50 and ED50 data for its primary indications prevents a quantitative assessment of its therapeutic index.
Second-Generation Calcium Channel Blockers: These agents, particularly the dihydropyridine class, were developed to have greater vascular selectivity and a longer duration of action compared to first-generation drugs. Preclinical data for felodipine, isradipine, and amlodipine in rat models of hypertension indicate a wide therapeutic index. For instance, isradipine exhibits an exceptionally high estimated therapeutic index, suggesting a very large margin between the effective dose for blood pressure reduction and a lethal dose. This wider therapeutic window is a key factor in their widespread clinical use for hypertension and angina.
Experimental Protocols
The determination of the therapeutic index relies on standardized preclinical experimental protocols to ascertain the median lethal dose (LD50) and the median effective dose (ED50).
Determination of Median Lethal Dose (LD50)
The LD50 is a measure of the acute toxicity of a substance and is typically determined in rodent models such as rats or mice.
Workflow for Oral LD50 Determination:
Caption: Workflow for determining the oral LD50 in rodents.
A common method involves the administration of a single oral dose of the test substance to several groups of animals, with each group receiving a different dose. The animals are then observed for a set period (e.g., 14 days) for mortality and signs of toxicity. The LD50 value is then calculated using statistical methods such as probit analysis.
Determination of Median Effective Dose (ED50) for Antihypertensive Activity
The ED50 for an antihypertensive drug is the dose that produces a 50% of the maximal reduction in blood pressure in a hypertensive animal model.
Workflow for Antihypertensive ED50 Determination:
Caption: Workflow for determining the antihypertensive ED50 in rats.
Spontaneously hypertensive rats (SHR) are a commonly used model. After a baseline blood pressure measurement, different doses of the drug are administered to groups of animals. Blood pressure is then monitored continuously, and the dose that produces a 50% reduction in the maximum possible blood pressure lowering effect is determined through dose-response curve analysis.
Signaling Pathways
The therapeutic and toxic effects of this compound and second-generation calcium channel blockers are rooted in their distinct interactions with cellular signaling pathways.
This compound Signaling
This compound is classified as a non-selective calcium channel blocker.[5] However, its most significant and clinically relevant action is the high-affinity blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is crucial for cardiac repolarization. Inhibition of the hERG channel by this compound prolongs the cardiac action potential, which can lead to QT interval prolongation on an electrocardiogram and increase the risk of life-threatening ventricular tachyarrhythmias, such as Torsades de Pointes.
Caption: this compound's primary signaling pathway leading to cardiotoxicity.
Second-Generation Calcium Channel Blocker Signaling
Second-generation calcium channel blockers, predominantly of the dihydropyridine class, exhibit high selectivity for L-type calcium channels located on vascular smooth muscle cells.
Caption: Signaling pathway of second-generation calcium channel blockers.
By blocking these channels, they inhibit the influx of calcium into the cells. This reduction in intracellular calcium leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure. Their high vascular selectivity minimizes direct effects on cardiac contractility and conduction at therapeutic doses, contributing to their wider therapeutic index for the treatment of hypertension.
References
- 1. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized clinical study of a calcium-entry blocker (this compound) in the treatment of comatose survivors of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicardipine is a putative EED inhibitor and has high selectivity and potency against chemoresistant prostate cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials on Lidoflazine for angina pectoris
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trial data on the efficacy and safety of lidoflazine for the treatment of angina pectoris. The following sections objectively compare this compound's performance against placebo and highlight key experimental data and methodologies from relevant studies.
Efficacy of this compound in Angina Pectoris: A Quantitative Analysis
Summary of Clinical Trial Data
The following table summarizes the quantitative outcomes from various clinical trials on this compound for stable angina pectoris.
| Study | N | Dosage | Comparator | Key Efficacy Outcomes | Adverse Events |
| Unnamed Study[1] | 28 | 120 mg t.i.d. | Placebo | - Increased work tolerance- Reduced frequency of anginal attacks- Reduced nitroglycerin consumption | - Generally slight side effects- One patient experienced rhythm disturbances due to QT interval prolongation |
| Unnamed Study[2] | 21 | Not Specified | Placebo | - Mean maximal exercise time increased from 4.4 to 6.5 minutes (P < 0.001)[2]- External workload increased by 68% (P < 0.001)[2]- Mean heart rate at two minutes of exercise decreased from 114 to 101 beats per minute (P < 0.001)[2] | Not specified |
| Unnamed Study[3] | 24 | Not Specified | Placebo | - Median increase in work performed was 62%[3] | - Well tolerated- Apparent adverse effects were minor |
| Unnamed Study[4] | 22 | 360 mg daily | Placebo | - Significant improvement in exercise duration (812 vs 628 seconds, p < 0.01)[4]- Significant improvement in time to onset of chest pain (530 vs 348 seconds, p < 0.01)[4] | - 3 patients developed malignant ventricular arrhythmias- 1 patient died, leading to study termination |
| Unnamed Study[5] | 27 | 240 mg daily | Placebo | - Not found to be superior to placebo in reducing anginal pain frequency, nitroglycerin consumption, or exercise-induced ST segment depression[5] | - 4 patients withdrawn due to unrelieved angina (3 on placebo, 1 on this compound after failing to respond) |
| Unnamed Study[6] | 24 | Not Specified | Placebo (in combination with physical training) | - Significantly greater reduction in submaximal heart rate compared to the placebo group[6]- Similar improvements in symptom-limited exercise capacity in both groups | Not specified |
Mechanism of Action: A Calcium Channel Blocker
This compound is described as a calcium-entry blocker.[7] Its antianginal effect is attributed to its ability to decrease coronary vascular resistance and antagonize processes that lead to an increase in coronary vasomotor tone.[7] By blocking calcium entry, this compound is thought to induce vasodilation, thereby improving myocardial blood flow and oxygen supply. However, it is also a high-affinity blocker of the hERG K+ channel, which is associated with a significant risk of QT interval prolongation and ventricular arrhythmias.[8]
Caption: Proposed signaling pathway of this compound in angina pectoris.
Experimental Protocols: A Look into the Methodologies
The clinical trials assessing this compound for angina pectoris predominantly employed double-blind, placebo-controlled, and randomized designs.
A representative experimental workflow for these trials is illustrated below:
Caption: A typical experimental workflow for this compound clinical trials.
Key aspects of the methodologies included:
-
Study Design: Most studies were single-blind or double-blind and placebo-controlled.[1][3][5] Some also included a randomized withdrawal design.[2]
-
Patient Population: The studies enrolled patients with stable angina pectoris.[1][2]
-
Intervention: this compound was administered orally at varying dosages, typically ranging from 240 mg to 360 mg daily.[4][5]
-
Control: The most common comparator was a placebo.[1][2][3][5][6]
-
Outcome Measures: Efficacy was primarily assessed through:
-
Exercise Tolerance Tests: Bicycle ergometer or treadmill tests were used to measure changes in work tolerance and time to onset of angina.[1][2][4]
-
Frequency of Anginal Attacks: Patients often kept diaries to record the number of angina episodes.[1]
-
Nitroglycerin Consumption: A reduction in the use of short-acting nitrates was considered a positive outcome.[1][2]
-
Electrocardiogram (ECG): ECGs were used to monitor for ischemic changes (ST-segment depression) and cardiac rhythm.[4]
-
Comparison with Other Therapeutic Options
The primary comparator in the identified studies was placebo. However, the broader context of angina treatment includes other established drug classes such as beta-blockers, other calcium channel blockers, and nitrates.[9][10] While direct comparative trials between this compound and these agents were not found in the initial search, it is important to note that beta-blockers and calcium channel blockers are considered first-line treatments for stable angina.[10]
Safety and Tolerability
A significant concern with this compound is its potential to cause serious cardiac adverse events. One study was terminated due to the occurrence of malignant ventricular arrhythmias in three patients, one of whom died.[4] This risk is linked to the drug's potent blocking effect on the hERG K+ channel, leading to QT interval prolongation.[8] While some studies reported minor and well-tolerated side effects[1][3], the risk of life-threatening arrhythmias is a major limiting factor for its clinical use.
Conclusion
The available clinical trial data suggests that this compound can improve exercise tolerance and reduce the frequency of anginal attacks in some patients with stable angina pectoris. Its mechanism as a calcium channel blocker provides a plausible basis for these effects. However, the demonstrated risk of severe and potentially fatal ventricular arrhythmias raises significant safety concerns that likely outweigh its therapeutic benefits, especially in the context of other available and safer antianginal medications. Therefore, despite some evidence of efficacy, this compound's adverse effect profile makes it an unfavorable option for the management of angina pectoris.
References
- 1. This compound in the management of angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound on exercise tolerance in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angina pectoris: effects of this compound on exercise tolerance and chest pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beneficial and detrimental effects of this compound in microvascular angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. This compound and physical training in the treatment of stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pathophysiology of angina pectoris and the effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angina Pectoris Medication: Antiplatelet agents, Beta-adrenergic blocking agents, Calcium channel blockers, Short-acting nitroglycerins, Long-acting nitroglycerins, Angiotensin-converting enzyme inhibitors, Anti-ischemic agents, miscellaneous, Omega Fatty Acids [emedicine.medscape.com]
- 10. Treatment of stable angina pectoris: focus on the role of calcium antagonists and ACE inhibitors [escardio.org]
Verifying the Proarrhythmic Risk of Lidoflazine Against Other QT-Prolonging Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proarrhythmic risk associated with Lidoflazine, a calcium channel blocker with known QT-prolonging properties, against other drugs recognized for their potential to induce cardiac arrhythmias. The information presented herein is supported by experimental data from in vitro and in vivo studies, as well as clinical findings, to offer a comprehensive resource for assessing the cardiac safety profile of this compound.
Executive Summary
This compound is a potent blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a primary mechanism underlying drug-induced QT interval prolongation and the associated risk of Torsades de Pointes (TdP), a life-threatening ventricular arrhythmia. Experimental data indicates that this compound's inhibitory effect on the hERG channel is significantly more potent than that of other calcium channel blockers like verapamil. Animal studies have demonstrated proarrhythmic electrocardiographic (ECG) changes, including QT prolongation and T-U fusion, following this compound administration. Clinically, this compound has been associated with significant QT interval prolongation and the occurrence of ventricular tachyarrhythmias, including TdP. This guide provides a detailed comparison of this compound's proarrhythmic potential with other well-characterized QT-prolonging drugs, namely quinidine, dofetilide, and sotalol, to aid in the risk assessment process during drug development.
In Vitro Proarrhythmic Potential: hERG Channel Blockade
The primary in vitro determinant of a drug's potential to prolong the QT interval is its ability to block the IKr current, carried by the hERG potassium channel. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this effect, with lower values indicating greater potency.
| Drug | hERG IC50 (nM) | Drug Class |
| This compound | ~16 [1] | Calcium Channel Blocker |
| Verapamil | ~208 (13-fold less potent than this compound)[1] | Calcium Channel Blocker |
| Quinidine | 130 | Class IA Antiarrhythmic |
| Dofetilide | 12 | Class III Antiarrhythmic |
| Sotalol | 33,000 | Class III Antiarrhythmic/Beta-Blocker |
In Vivo Proarrhythmic Risk: Preclinical Animal Models
Animal models provide a crucial link between in vitro findings and clinical risk by allowing for the integrated assessment of a drug's electrophysiological effects in a whole-organism system. Canine models are frequently used for proarrhythmia assessment due to the similarity of their cardiac electrophysiology to that of humans.
In studies with normoxic dogs, this compound induced notable changes in ventricular repolarization, including T-wave flattening, the appearance of prominent U-waves, T-U fusion, and prolongation of the QT/QTU interval. These ECG alterations are considered to be proarrhythmic signs.[1]
Clinical Proarrhythmic Risk: Human Studies and Adverse Event Reporting
Clinical data and post-marketing surveillance are the ultimate indicators of a drug's proarrhythmic risk in the patient population. While comprehensive, large-scale comparative trials on the incidence of TdP for all these drugs are limited, data from clinical studies and case reports provide valuable insights.
A randomized clinical trial investigating this compound for angina pectoris reported a significant prolongation of the QT interval.[2] In this study, five patients receiving this compound (alone or in combination with propranolol) developed ventricular tachycardia, with one fatality.[2] Furthermore, there is a documented case report of recurrent "torsade de pointes" following the administration of this compound.
For comparison, the incidence of TdP for other QT-prolonging drugs has been reported as follows:
| Drug | Incidence of Torsades de Pointes (TdP) |
| This compound | Case reports of TdP and ventricular tachycardia |
| Dofetilide | 1.3%[3] |
| Sotalol | 1.2%[3] |
| Quinidine | 1-8% |
Experimental Protocols
hERG Patch-Clamp Assay
Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[1]
-
Recording Technique: Whole-cell patch-clamp electrophysiology.
-
Voltage Clamp Protocol: A standardized voltage protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step from a holding potential of -80 mV to +20 mV to activate the channels, followed by a repolarizing step to -50 mV to measure the tail current, which is characteristic of hERG. The FDA recommends specific voltage protocols for regulatory submissions.
-
Data Analysis: The peak tail current is measured at various concentrations of the test compound. The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
In Vivo Proarrhythmia Assessment in a Canine Model
Objective: To evaluate the proarrhythmic potential of a test compound by monitoring ECG changes in a conscious canine model.
Methodology:
-
Animal Model: Beagle dogs are a commonly used species.
-
Drug Administration: The test compound is administered intravenously or orally at various dose levels.
-
ECG Monitoring: Continuous ECG monitoring is performed using a telemetry system before, during, and after drug administration.
-
Data Analysis: Key ECG intervals, including the RR interval, PR interval, QRS duration, and QT interval, are measured and analyzed. The QT interval is corrected for heart rate (QTc) using a species-specific formula (e.g., Van de Water's formula for dogs). Changes in T-wave and U-wave morphology are also noted.
Signaling Pathway: Mechanism of hERG Blockade and Proarrhythmia
Drug-induced proarrhythmia is a complex process that begins with the blockade of cardiac ion channels, primarily the hERG potassium channel. This blockade leads to a prolongation of the cardiac action potential duration, which manifests as a prolonged QT interval on the surface ECG. This prolonged repolarization phase can create an electrophysiological substrate for the development of early afterdepolarizations (EADs), which can trigger Torsades de Pointes.
Conclusion
The available evidence strongly indicates that this compound carries a significant proarrhythmic risk due to its potent blockade of the hERG potassium channel. This is supported by in vitro data demonstrating a low nanomolar IC50 value, in vivo animal studies showing proarrhythmic ECG changes, and clinical reports of QT prolongation and life-threatening ventricular arrhythmias, including Torsades de Pointes. When compared to other QT-prolonging drugs, this compound's in vitro potency for hERG blockade is notable. While a precise comparative incidence of TdP from large-scale clinical trials is not available for this compound, the existing clinical safety signals warrant a high degree of caution. This comparative guide underscores the importance of comprehensive cardiac safety assessment during all stages of drug development to mitigate the risk of proarrhythmia.
References
- 1. This compound is a high affinity blocker of the HERG K(+)channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of lidocaine on the electrophysiological properties of ventricular muscle and Purkinje fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy of Inpatient Initiation of Dofetilide versus Sotalol for atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Lidoflazine: A Guide for Laboratory Professionals
This guide offers essential safety and logistical information, outlining operational and disposal plans based on general best practices for pharmaceutical waste. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Understanding Lidoflazine and its Handling
This compound, with the chemical formula C30H35F2N3O, is classified as a combustible solid.[1] When handling this compound in its powder form, appropriate personal protective equipment (PPE) is essential. This includes:
-
Respiratory Protection: A dust mask (type N95 or equivalent).[1]
-
Eye Protection: Safety glasses or goggles.[1]
-
Hand Protection: Chemical-resistant gloves.[1]
Proper storage is in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to human health.[2] Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients into waterways and ecosystems.[2]
The primary regulatory bodies in the United States governing pharmaceutical waste include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2] It is imperative to follow their guidelines, as well as any state-specific regulations, which may be more stringent.
Recommended Disposal Procedures for this compound
In the absence of a specific SDS for this compound, the following step-by-step procedures, based on general guidelines for non-hazardous pharmaceutical waste, should be followed.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is contaminated with any other hazardous materials. If so, it must be managed as hazardous waste.
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
Step 2: Containerization and Labeling
-
Use Appropriate Containers: Place the waste in a designated, leak-proof, and clearly labeled container.
-
Label Clearly: The label should include the name of the chemical ("this compound Waste"), the date, and any other information required by your institution.
Step 3: On-Site Management and Storage
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for waste accumulation and storage times.
Step 4: Final Disposal
The most critical step is the final disposal, which should always be handled by a licensed and reputable chemical waste disposal company. The available options, in order of preference, are:
-
Incineration: This is the preferred method for destroying active pharmaceutical ingredients, ensuring they are not released into the environment.
-
Licensed Waste Contractor: A professional waste management service will have the expertise and permits to handle and dispose of pharmaceutical waste in a compliant manner.
Never dispose of this compound by:
-
Flushing down the toilet or sink.
-
Placing it in the regular trash.
Quantitative Data Summary: Disposal Options
| Disposal Method | Description | Regulatory Compliance | Environmental Impact |
| Incineration | High-temperature destruction of the chemical. | Preferred method by regulatory agencies. | Minimal, as the compound is destroyed. |
| Licensed Waste Contractor | Professional service for collection and disposal. | Ensures compliance with all regulations. | Low, as waste is handled and disposed of properly. |
| Landfilling | Not recommended for pharmaceutical waste. | Generally not compliant for untreated pharma waste. | High potential for soil and groundwater contamination. |
| Sewer/Drain Disposal | Strictly prohibited for most pharmaceuticals. | Non-compliant and illegal in many jurisdictions. | Direct contamination of water sources. |
Illustrative Experimental Protocol: Neutralization of a Non-Hazardous Amine Compound
Disclaimer: This protocol is for a generic, non-hazardous amine compound and is provided for illustrative purposes only. It is not a validated procedure for this compound and should not be attempted without a thorough hazard assessment and approval from your EHS department.
Objective: To neutralize a small quantity of a non-hazardous amine-containing compound for disposal.
Materials:
-
Waste amine compound
-
Dilute hydrochloric acid (HCl) solution (e.g., 1M)
-
Sodium bicarbonate (NaHCO3) solution (e.g., 1M)
-
pH paper or pH meter
-
Stir plate and stir bar
-
Beaker
-
Appropriate PPE (gloves, safety glasses, lab coat)
Procedure:
-
Dilution: In a well-ventilated fume hood, slowly add the waste amine compound to a beaker of water while stirring.
-
Neutralization: While continuously stirring, slowly add the dilute HCl solution to the beaker. Monitor the pH of the solution regularly using pH paper or a pH meter. Continue adding acid until the pH is neutral (pH 7).
-
Final pH Adjustment: If the solution becomes too acidic, add sodium bicarbonate solution dropwise to bring the pH back to neutral.
-
Disposal: Once the solution is neutralized, it may be permissible to dispose of it down the drain with copious amounts of water, only if your local regulations and institutional policies allow for the drain disposal of neutralized, non-hazardous solutions. Always confirm with your EHS department before proceeding.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Lidoflazine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Lidoflazine. The following procedures are designed to ensure a safe laboratory environment and minimize the risk of exposure to this potent cardiovascular compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when working with this compound in either solid or solution form. This is to prevent accidental skin contact, inhalation, or eye exposure.
| PPE Component | Recommended Specification | Rationale |
| Gloves | Double gloving with powder-free nitrile gloves. | Provides a robust barrier against skin absorption. The double layer offers protection in case the outer glove is compromised. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Shields eyes from potential splashes of solutions or contact with airborne particles of the solid compound. |
| Laboratory Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Essential when handling the powdered form of this compound or when preparing solutions to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers. | Prevents the transfer of contaminants outside of the designated laboratory area. |
Operational Plan: Handling and Storage
Strict adherence to the following procedures is critical for minimizing exposure risks during the handling and storage of this compound.
Handling:
-
Designated Work Area: All procedures involving this compound must be conducted within a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to effectively contain any potential spills or aerosols.[1]
-
Weighing Solid Compound: To prevent the dispersion of fine particles, the solid form of this compound should be weighed inside a ventilated balance enclosure.
-
Preparing Solutions: The preparation of this compound solutions should be carried out in a chemical fume hood. When dissolving, the solvent should be added slowly to the powder to minimize the risk of splashing.
-
Personal Hygiene: It is imperative to wash hands thoroughly with soap and water both before and after handling this compound, even when gloves have been worn.[2] Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory.[2]
-
Spill Management: In the case of a spill, the immediate area should be alerted and evacuated if necessary. While wearing the appropriate PPE, the spill should be covered and absorbed with an inert material such as vermiculite or sand. The absorbed material must then be collected into a sealed container for hazardous waste disposal. The spill area should be thoroughly cleaned and decontaminated.
Storage:
Proper storage is essential to maintain the integrity of this compound and to prevent accidental exposure.
| Form of this compound | Storage Conditions |
| Solid (Powder) | Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. |
| Stock Solutions | To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted and stored at -20°C for short-term use or -80°C for long-term storage. |
Disposal Plan
All materials that have come into contact with this compound must be considered hazardous waste and disposed of according to institutional and regulatory guidelines.
-
Solid Waste: All contaminated disposable items, including gloves, gowns, shoe covers, and spill cleanup materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Any unused or waste solutions containing this compound should be collected in a designated, sealed hazardous waste container. These solutions must not be poured down the drain.
-
Sharps: Any contaminated sharps, such as needles and syringes, must be disposed of in a designated, puncture-resistant sharps container.
-
Waste Collection: The disposal of all this compound-contaminated waste must be coordinated through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.
Experimental Protocol Example: Preparation of a 10 mM this compound Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a this compound stock solution.
-
Preparation: Before beginning, ensure all required PPE is correctly donned. Verify that the chemical fume hood is functioning correctly.
-
Weighing: Within a ventilated enclosure, accurately weigh the required mass of this compound powder onto a tared weigh boat.
-
Transfer: Carefully transfer the weighed powder into an appropriately sized vial or centrifuge tube.
-
Dissolution: Inside the chemical fume hood, add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the target concentration of 10 mM.
-
Mixing: Securely cap the vial and mix using a vortex or sonicator until the this compound is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in clearly labeled cryovials. Store these aliquots at the recommended temperature (-20°C or -80°C).
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood with a suitable decontaminating agent. Dispose of all contaminated materials in the designated hazardous waste containers.
-
PPE Removal: Remove all PPE in the correct sequence to avoid cross-contamination. Always remove gloves first, followed by the gown and then eye protection. Wash hands thoroughly after PPE removal.[3]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. gerpac.eu [gerpac.eu]
- 2. Laboratory Safety - Clayton State University [clayton.edu]
- 3. Personal Protective Equipment and Donning and Doffing Techniques in the Cardiac Catheterization Laboratory During the COVID-19 Pandemic: Insights From an Internet Search for Protocols - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
